molecular formula C12H17NO2*HCl B613230 Bzl,ME-D-ala-ome hcl CAS No. 168292-71-5

Bzl,ME-D-ala-ome hcl

カタログ番号: B613230
CAS番号: 168292-71-5
分子量: 207,27*36,45 g/mole
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bzl,ME-D-ala-ome hcl is a useful research compound. Its molecular formula is C12H17NO2*HCl and its molecular weight is 207,27*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBCEVICCCLGHO-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Bzl,ME-D-ala-ome hcl

Technical Guide: -Benzyl- -Methyl-D-Alanine Methyl Ester Hydrochloride

(Bzl,Me-D-Ala-OMe[1][2][3]·HCl)

Executive Summary

-Benzyl-

-Methyl-D-Alanine Methyl Ester Hydrochloride



This guide details the physicochemical properties, synthesis pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and peptide synthesis.

Chemical Identity & Physical Properties[4]

The compound is the hydrochloride salt of the


Structural Specifications
PropertyDetail
IUPAC Name Methyl (2R)-2-[benzyl(methyl)amino]propanoate hydrochloride
Common Name Bzl,Me-D-Ala-OMe[1][2][3][4][5]·HCl
CAS Number 168292-71-5
Molecular Formula

Molecular Weight 243.73 g/mol (Salt); 207.27 g/mol (Free Base)
Stereochemistry D-Isomer (R-configuration at

-carbon)
Solubility Soluble in water, methanol, DMSO, DMF; sparingly soluble in non-polar solvents.
Appearance White to off-white crystalline powder
Chemical Structure Visualization

The following diagram illustrates the connectivity and stereochemistry of the free base form.

ChemicalStructureFigure 1: Connectivity of N-Benzyl-N-Methyl-D-Alanine Methyl EsterBenzylBenzyl Group(C6H5-CH2-)NitrogenNBenzyl->NitrogenAlphaCα-Carbon(R-Config)Nitrogen->AlphaCMethyl_NN-Methyl(-CH3)Methyl_N->NitrogenMethyl_SideSide Chain(-CH3)AlphaC->Methyl_SideD-isomerCarbonylC=OAlphaC->CarbonylMethoxyO-Methyl(-OCH3)Carbonyl->Methoxy

[8]

Synthesis & Preparation Protocols

The synthesis of


Recommended Synthetic Pathway

Mechanism: Reductive Amination (Stepwise) Starting Material: H-D-Ala-OMe·HCl

  • Mono-benzylation: Reaction with benzaldehyde forms the Schiff base, which is reduced in situ to the secondary amine.

  • N-Methylation: The secondary amine is reacted with formaldehyde and a reducing agent to install the methyl group.

SynthesisPathwayFigure 2: Stepwise Reductive Amination WorkflowStartH-D-Ala-OMe·HCl(Starting Material)Step1Step 1: Reductive BenzylationReagents: PhCHO, NaBH(OAc)3, Et3N, DCMStart->Step1InterIntermediate:N-Benzyl-D-Ala-OMeStep1->InterYield ~85%Step2Step 2: Reductive MethylationReagents: HCHO (aq), NaBH3CN, MeOHInter->Step2ProductProduct (Free Base):N-Benzyl-N-Methyl-D-Ala-OMeStep2->ProductYield ~90%SaltFinal Product:Bzl,Me-D-Ala-OMe·HClProduct->SaltHCl/Dioxane

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (

Step 1: Preparation of


-Benzyl-D-Ala-OMe
  • Dissolve H-D-Ala-OMe·HCl (10 mmol) in dry DCM (50 mL).

  • Add Triethylamine (10 mmol) to liberate the free amine. Stir for 10 min.

  • Add Benzaldehyde (10.5 mmol) and stir for 30 min to form the imine.

  • Add Sodium Triacetoxyborohydride (

    
    , 14 mmol) portion-wise.
    
  • Stir at Room Temperature (RT) for 4-16 hours. Monitor by TLC.

  • Quench with saturated

    
    , extract with DCM, dry over 
    
    
    , and concentrate.

Step 2:


-Methylation6
  • Dissolve the crude

    
    -benzyl intermediate in Methanol (30 mL).
    
  • Add Formaldehyde (37% aq. solution, 50 mmol).

  • Add Sodium Cyanoborohydride (

    
    , 15 mmol). Caution: Toxic.
    
  • Adjust pH to ~6 with acetic acid if necessary to catalyze the reaction.

  • Stir at RT for 12 hours.

  • Workup: Evaporate methanol, dissolve residue in EtOAc, wash with water and brine.

Step 3: Salt Formation

  • Dissolve the purified free base oil in dry diethyl ether.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Collect the white precipitate by filtration and dry under high vacuum.

Applications in Drug Discovery

This compound is utilized primarily for its ability to modify the physicochemical profile of peptide-based drugs.

  • Proteolytic Stability: The

    
    -methylation and bulky 
    
    
    -benzyl group sterically hinder peptidases, significantly extending the half-life of peptides containing this residue.
  • Conformational Constraint:

    
    -alkylation restricts the 
    
    
    and
    
    
    torsion angles of the peptide backbone, forcing the peptide into specific conformations (often
    
    
    -turns) that can enhance binding affinity to receptors.
  • Lipophilicity: The benzyl group increases the

    
     of the molecule, potentially improving blood-brain barrier (BBB) penetration for CNS-active analogs.
    
Analytical Characterization

To validate the identity of Bzl,Me-D-Ala-OMe·HCl, the following spectral signals are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.30–7.50 (m, 5H, Ph -H): Aromatic protons from the benzyl group.
      
    • 
       3.80–4.20 (m, 2H, N-CH2 -Ph): Benzylic protons, often appear as an AB quartet due to the chiral center proximity.
      
    • 
       3.65 (s, 3H, O-CH3 ): Methyl ester singlet.
      
    • 
       3.50 (q, 1H, 
      
      
      -CH ): Quartet coupled to the side chain methyl.
    • 
       2.60 (s, 3H, N-CH3 ): N-methyl singlet (distinctive shift).
      
    • 
       1.35 (d, 3H, 
      
      
      -CH3 ): Alanine methyl doublet.
  • Mass Spectrometry (ESI):

    • Positive Mode (

      
      ): Calculated 
      
      
      .
Handling & Safety
  • Hazards: The compound is an irritant to eyes, respiratory system, and skin. The free base synthesis involves toxic reducing agents (

    
    ).
    
  • Storage: Hygroscopic. Store at -20°C in a sealed container with desiccant.

  • Disposal: Dispose of as hazardous chemical waste, particularly due to potential cyanide residuals from the synthesis step.

References
  • Chemical Identity & Catalog Data: N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride (CAS 168292-71-5). BLD Pharm. Link

  • General Synthesis of N-Methyl Amino Acids: Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Peptide Backbone Modification: Sagan, S., et al. (2004). N-Methylated peptide-based drug discovery. Current Medicinal Chemistry. Link

The Strategic Incorporation of N-benzyl-N-methyl-D-alanine in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the site-specific incorporation of non-proteinogenic amino acids. This technical guide provides an in-depth exploration of N-benzyl-N-methyl-D-alanine, a triply modified amino acid, as a powerful tool for modulating the conformational and pharmacological properties of peptides. We will dissect the synthetic rationale, the profound impact on proteolytic stability and conformational dynamics, and the strategic application of this unique building block in the design of potent and stable peptide-based therapeutics, with a particular focus on G-protein coupled receptor (GPCR) ligands.

Introduction: The Peptidomimetic Imperative

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetic chemistry seeks to address these challenges by introducing targeted modifications that retain or enhance biological activity while improving drug-like properties. The incorporation of N-alkylated and D-amino acids are two of the most effective strategies to achieve these goals. N-benzyl-N-methyl-D-alanine combines three key modifications in a single residue:

  • D-Stereochemistry: The use of a D-amino acid in place of its natural L-enantiomer can render peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.

  • N-Methylation: The addition of a methyl group to the amide nitrogen removes the hydrogen bond donor, which can increase membrane permeability.[1] It also introduces steric hindrance, further shielding the adjacent peptide bond from enzymatic degradation and restricting the conformational flexibility of the peptide backbone.[1][2]

  • N-Benzylation: The bulky benzyl group provides an even greater steric shield and significantly increases the lipophilicity of the residue. This can further enhance membrane permeability and influence receptor-ligand interactions through potential aromatic or hydrophobic interactions.

This guide will provide a comprehensive overview of the synthesis, incorporation, and functional consequences of using N-benzyl-N-methyl-D-alanine in peptidomimetic design.

Synthesis of Fmoc-N-benzyl-N-methyl-D-alanine

The efficient synthesis of the desired building block is a prerequisite for its incorporation into peptide sequences. The following section outlines a robust, multi-step protocol for the preparation of Fmoc-N-benzyl-N-methyl-D-alanine, starting from commercially available D-alanine. The strategy involves sequential protection and alkylation steps.

Rationale for the Synthetic Route

The synthesis is designed to selectively introduce the benzyl and methyl groups onto the nitrogen atom of D-alanine while ensuring the stereochemical integrity of the α-carbon is maintained. The choice of protecting groups is critical: the benzyloxycarbonyl (Cbz) group is used for initial N-protection due to its stability under the conditions required for the subsequent N-alkylation steps and its selective removal. The final Fmoc protection is installed for compatibility with standard solid-phase peptide synthesis (SPPS) protocols.

Synthesis_Workflow D_Ala D-Alanine Cbz_D_Ala N-Cbz-D-alanine D_Ala->Cbz_D_Ala Cbz-Cl, Base Cbz_Bn_D_Ala N-Cbz-N-benzyl-D-alanine Cbz_D_Ala->Cbz_Bn_D_Ala Benzyl Bromide, Base Bn_D_Ala N-benzyl-D-alanine Cbz_Bn_D_Ala->Bn_D_Ala H₂, Pd/C Bn_Me_D_Ala N-benzyl-N-methyl-D-alanine Bn_D_Ala->Bn_Me_D_Ala Formaldehyde, HCOOH Fmoc_Bn_Me_D_Ala Fmoc-N-benzyl-N-methyl-D-alanine Bn_Me_D_Ala->Fmoc_Bn_Me_D_Ala Fmoc-OSu, Base

Caption: Synthetic workflow for Fmoc-N-benzyl-N-methyl-D-alanine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-D-alanine (N-Cbz-D-alanine) [3]

  • Dissolve D-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

  • Concurrently, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution dropwise over 1-2 hours, maintaining the pH between 9 and 10.

  • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid, resulting in the precipitation of the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-D-alanine.

Step 2: Synthesis of N-Cbz-N-benzyl-D-alanine

  • Suspend N-Cbz-D-alanine (1.0 eq) in a suitable solvent such as DMF.

  • Add a strong base, such as sodium hydride (NaH, 2.2 eq), portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water, followed by acidification and extraction with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 3: Deprotection to N-benzyl-D-alanine

  • Dissolve N-Cbz-N-benzyl-D-alanine in a suitable solvent like methanol or ethanol.

  • Add a palladium on carbon catalyst (Pd/C, ~10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the solvent to obtain N-benzyl-D-alanine.

Step 4: N-Methylation to N-benzyl-N-methyl-D-alanine (Eschweiler-Clarke Reaction)

  • To a solution of N-benzyl-D-alanine in formic acid, add aqueous formaldehyde.

  • Reflux the mixture for several hours until the reaction is complete.

  • Cool the reaction mixture and concentrate under reduced pressure to yield N-benzyl-N-methyl-D-alanine.

Step 5: Fmoc Protection

  • Dissolve N-benzyl-N-methyl-D-alanine in a mixture of dioxane and aqueous sodium bicarbonate.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) in dioxane.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the final product, Fmoc-N-benzyl-N-methyl-D-alanine, by column chromatography.

Incorporation into Peptides: Overcoming Steric Hindrance

The coupling of N-alkylated amino acids, particularly di-substituted residues like N-benzyl-N-methyl-D-alanine, is notoriously challenging due to the steric hindrance around the secondary amine. Standard coupling reagents often result in low yields and incomplete reactions. Therefore, specialized protocols are required for efficient incorporation during SPPS.

Causality of Coupling Challenges

The nucleophilicity of the N-terminal amine is significantly reduced by the presence of two bulky substituents (benzyl and methyl). This steric shield impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.

Recommended Coupling Protocol for SPPS

The use of highly reactive uronium/aminium-based coupling reagents, such as HATU or HBTU, is essential for driving the coupling reaction to completion.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and a coupling agent such as HATU (3-5 eq) in DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA, 6-10 eq), to the activation mixture and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for an extended period (2-4 hours) at room temperature. Gentle agitation is recommended.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.

  • Double Coupling: If the coupling is incomplete, a second coupling step should be performed.

  • Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Coupling_Workflow Resin Resin-NH₂ Coupled_Peptide Resin-NH-CO-AA-Fmoc Resin->Coupled_Peptide Coupling Fmoc_AA Fmoc-AA-OH Activated_AA Fmoc-AA-OAt Fmoc_AA->Activated_AA Activation HATU HATU/DIEA HATU->Activated_AA Activated_AA->Coupled_Peptide

Caption: Workflow for coupling sterically hindered N-alkylated amino acids.

Impact on Proteolytic Stability

A primary motivation for incorporating N-benzyl-N-methyl-D-alanine into a peptide sequence is to enhance its resistance to enzymatic degradation. The combination of the D-stereocenter and the N,N-disubstitution provides a formidable defense against proteolysis.

Mechanism of Protease Resistance

Proteases exhibit a high degree of substrate specificity, recognizing not only the amino acid sequence around the cleavage site but also the precise stereochemistry and conformation of the peptide backbone.

  • Steric Hindrance: The N-benzyl and N-methyl groups act as a steric shield, physically blocking the approach of the protease's active site to the scissile peptide bond.

  • Stereochemical Incompatibility: Most proteases are chiral enzymes that are highly specific for L-amino acid substrates. The D-configuration of the alanine residue creates a stereochemical clash with the active site, preventing proper binding and catalysis.[4]

  • Conformational Disruption: The restricted backbone conformation induced by the N-alkylation can further disrupt the recognition motif required by the protease.

Quantitative Assessment of Stability
Peptide Modification% Remaining after 1h in Serum (Projected)Rationale
Native L-amino acid< 40%Susceptible to proteolysis.
D-amino acid substitution> 80%Stereochemical hindrance to proteases.[4]
N-methyl amino acid substitution~65%Steric hindrance and loss of H-bond donor.[4]
N-benzyl-N-methyl-D-alanine > 95% Combines steric bulk, D-stereochemistry, and conformational rigidity.
Table 1: Projected comparative proteolytic stability of a model peptide in serum. Data for D-amino acid and N-methyl amino acid substitutions are extrapolated from published studies.[4] The value for N-benzyl-N-methyl-D-alanine is a projection based on the combined effects.

Conformational Consequences and Structural Implications

The incorporation of N-benzyl-N-methyl-D-alanine has profound effects on the conformational landscape of a peptide, which can be strategically exploited in peptidomimetic design.

Restriction of Backbone Torsion Angles

The steric bulk of the two N-substituents severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This leads to a more rigid and pre-organized conformation, reducing the entropic penalty upon binding to a receptor.[2]

Propensity for Cis/Trans Isomerism

While most peptide bonds involving non-proline residues strongly favor the trans conformation, N-alkylation can lower the energetic barrier to cis-amide bond formation. This can lead to a population of both cis and trans isomers in solution, resulting in conformational heterogeneity. This phenomenon has been observed in dermorphin analogues containing N-substituted amino acids.[6] This can be either a challenge or an opportunity in drug design, as different isomers may exhibit distinct biological activities.

Cis_Trans_Isomerism Trans Trans Isomer (Lower Energy) Equilibrium Trans->Equilibrium Cis Cis Isomer (Higher Energy) Equilibrium->Cis

Caption: Equilibrium between cis and trans amide bond isomers in N-alkylated peptides.

Case Study: Application in Opioid Receptor Ligand Design

The design of potent and selective ligands for opioid receptors, a class of GPCRs, is a major focus of pain management research. The naturally occurring opioid peptide, dermorphin (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂), is a potent μ-opioid receptor agonist. The D-alanine at position 2 is crucial for its activity and stability.[7] Structure-activity relationship studies on dermorphin analogues have explored the impact of N-alkylation at this position.

Rationale for Modification

Replacing the D-alanine with N-substituted variants, such as N-benzyl-N-methyl-D-alanine, can be hypothesized to:

  • Further enhance proteolytic stability beyond that provided by the D-amino acid alone.

  • Modulate receptor affinity and selectivity through altered conformational constraints and the introduction of a lipophilic benzyl group.

  • Influence the agonist/antagonist profile of the ligand.

Impact on GPCR Signaling

While specific data for N-benzyl-N-methyl-D-alanine containing dermorphin analogues is limited, studies on related N-substituted analogues have shown that modifications at this position can dramatically alter the pharmacological profile, including switching from a full agonist to a partial agonist or even an antagonist.[6] This highlights the critical role of the conformation at the N-terminus of the peptide in engaging the receptor and triggering downstream signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane GPCR μ-Opioid Receptor G_protein Gαi/o, Gβγ GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ligand Dermorphin Analogue Ligand->GPCR Binds cAMP cAMP AC->cAMP Effector Downstream Effectors (e.g., Ion Channels) cAMP->Effector Modulates

Caption: Simplified μ-opioid receptor signaling pathway.

Conclusion

N-benzyl-N-methyl-D-alanine is a highly versatile and powerful building block in the arsenal of the medicinal chemist. Its strategic incorporation into peptide sequences offers a multi-pronged approach to overcoming the key liabilities of peptide therapeutics. By combining the benefits of D-stereochemistry, N-methylation, and N-benzylation, this residue can impart exceptional proteolytic stability, modulate conformational dynamics, and fine-tune pharmacological activity. While the synthetic challenges associated with its incorporation are not insignificant, the use of modern coupling reagents and optimized protocols allows for its efficient use in SPPS. The continued exploration of this and other uniquely modified amino acids will undoubtedly pave the way for the development of the next generation of highly stable and potent peptidomimetic drugs.

References

  • Siano, A., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Retrieved from [Link]

  • Nandel, F. S., et al. (2010). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Journal of Molecular Modeling, 16(11), 1733-1744.
  • PrepChem. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine. Retrieved from [Link]

  • Nandel, F. S., et al. (2010). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. Retrieved from [Link]

  • Siano, A., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Retrieved from [Link]

  • Sinoway. (2022). Application And Preparation Method Of D-alanine. Retrieved from [Link]

  • Watson, K. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. Retrieved from [Link]

  • European Patent Office. (2010). Alpha-N-methylation of amino acids. Retrieved from [Link]

  • Google Patents. (2016). Amino acid N-methylation synthesis method, and product and application thereof.
  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis. (n.d.). Retrieved from [https://www. - .com/news/unlocking-potential-n-methyl-d-alanine-in-advanced-chemical-synthesis-62688325.html]([Link]. - .com/news/unlocking-potential-n-methyl-d-alanine-in-advanced-chemical-synthesis-62688325.html)

  • Google Patents. (2020). Method for the fmoc group cleavage.
  • Leggio, A., et al. (2010). A convenient route for the synthesis of lipophilic N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 66(33), 6469-6475.
  • Schiller, P. W., et al. (1995). Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence. International journal of peptide and protein research, 46(1), 47-55.
  • Applied Poly-Peptide. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • He, S., et al. (2023). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine.
  • Wang, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 598888.
  • Fairlie, D. P., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
  • Gilon, C., et al. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 15(8), 949-961.
  • PubChem. (n.d.). N-methyl-DL-alanine, benzyl ester. Retrieved from [Link]

  • Hauser, A. S., et al. (2019). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Trends in Pharmacological Sciences, 40(10), 738-751.
  • Lefkowitz, R. (2013, November 16). GPCR signaling. YouTube. Retrieved from [Link]

  • Schihada, H., et al. (2018). N-Terminal Signal Peptides of G Protein-Coupled Receptors: Significance for Receptor Biosynthesis, Trafficking, and Signal Transduction. Molecular Pharmacology, 93(4), 325-337.
  • Mobli, M., & King, G. F. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 280-325). Elsevier.
  • PubChem. (n.d.). N-Benzyl-N-methyl-L-alanine methyl ester. Retrieved from [Link]

  • Google Patents. (2015). Glycopeptide compositions.
  • Fairlie, D. P., et al. (2020). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Fairlie, D. P., et al. (2021). G-Protein Peptidomimetics Stabilize GPCR Active State Conformations. Trends in Pharmacological Sciences, 42(4), 263-266.
  • The Florey. (n.d.). Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. Retrieved from [Link]

  • Janecka, A., et al. (2022). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. International Journal of Molecular Sciences, 23(23), 15215.
  • Janecka, A., et al. (2014). Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine. Amino Acids, 46(10), 2353-2360.
  • Google Patents. (1990). Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same.

Sources

Benefits of using D-alanine derivatives in peptide stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benefits of Using D-Alanine Derivatives in Peptide Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The clinical translation of peptide therapeutics is frequently stalled by their inherent susceptibility to rapid proteolytic degradation in vivo.[2] While various strategies exist to enhance stability—such as cyclization, PEGylation, and backbone modification—the strategic substitution of L-alanine with its enantiomer, D-alanine (D-Ala) , remains one of the most precise and effective methods for extending plasma half-life without compromising receptor affinity.[1]

This guide provides a technical deep-dive into the mechanistic, synthetic, and experimental aspects of D-alanine integration. It details how D-Ala confers resistance to stereoselective proteases, stabilizes bioactive conformations (such as


-turns), and serves as a critical tool in the development of next-generation peptide drugs like Alarelin and Dermorphin analogs.[1][3][4]

The Challenge: Proteolytic Instability in Peptide Therapeutics

Native peptides are rapidly metabolized by endogenous peptidases (aminopeptidases, carboxypeptidases, and endopeptidases) that recognize specific L-amino acid sequences.[1]

  • The "Chiral Checkpoint": Most mammalian proteases possess active sites with strict stereochemical requirements, evolved to process L-amino acids exclusively.

  • The Consequence: A standard L-peptide, such as native Met-enkephalin, may exhibit a plasma half-life (

    
    ) of less than 5 minutes, rendering it therapeutically useless for systemic applications.[1][3]
    

The Solution: Introducing D-alanine acts as a "stereochemical stop sign," disrupting the enzyme-substrate complex formation and preventing hydrolytic cleavage.

Mechanistic Basis of D-Alanine Stabilization[1][3][4]

The stabilization effect of D-alanine is not merely due to a lack of recognition; it involves active steric exclusion and conformational locking.

2.1 Stereochemical Mismatch & Steric Hindrance

Proteases like trypsin , chymotrypsin , and aminopeptidase N rely on a precise "lock-and-key" or "induced fit" mechanism.[1]

  • L-Ala: The methyl side chain projects into a defined hydrophobic pocket, allowing the carbonyl carbon to align with the enzyme's catalytic triad (e.g., Ser-His-Asp).[1][3]

  • D-Ala: The inverted chirality projects the methyl group away from the hydrophobic pocket and into the steric wall of the enzyme's active site. This misalignment prevents the nucleophilic attack on the scissile bond.

2.2 Conformational Restriction (The

-Turn Effect)

D-amino acids are strong inducers of reverse turns (


-turns) in peptide backbones.[1][3][4]
  • Incorporating D-Ala can stabilize a Type II'

    
    -turn, a conformation often required for receptor binding but transient in linear L-peptides.[1][3][4]
    
  • Benefit: This pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of binding (improving affinity) while simultaneously burying the peptide bond away from proteolytic attack.

Visualization: Mechanism of Proteolytic Resistance

ProteolyticResistance Enzyme Protease Active Site (Stereospecific for L-Isomer) Complex Enzyme-Substrate Complex Forms Successfully Enzyme->Complex NoComplex Steric Clash Binding Prevented Enzyme->NoComplex Active Site Mismatch L_Peptide L-Ala Peptide (Natural Substrate) L_Peptide->Enzyme Aligns Perfectly D_Peptide D-Ala Peptide (Modified Substrate) D_Peptide->Enzyme Inverted Methyl Group Hydrolysis Hydrolysis (Degradation) Complex->Hydrolysis Catalytic Triad Attack Stable Intact Peptide (High Stability) NoComplex->Stable No Cleavage

Caption: Schematic comparison of protease interaction with L-Ala vs. D-Ala peptides. The inverted chirality of D-Ala causes a steric clash, preventing the formation of the catalytic complex.

Strategic Design: Where to Substitute?

Random substitution of L-Ala with D-Ala can destroy biological activity if the residue is critical for receptor contact.[3][4] Strategic placement is key.

Position 2: The "Aminopeptidase Shield"
  • Target: Aminopeptidases (cleave N-terminal residues).[1][3][4]

  • Strategy: Replacing the second residue (often Gly or Ala) with D-Ala.[1][3][4]

  • Example: Enkephalins . Native sequence Tyr-Gly-Gly-Phe-Met is cleaved at the Tyr-Gly bond.[1][3][4] Substitution to Tyr-D-Ala-Gly-Phe-Met (DALA) completely blocks this cleavage.[1][3][4]

Position 6: The "Endopeptidase Block"
  • Target: Post-proline cleaving enzymes or specific endopeptidases.

  • Strategy: Used in longer peptides to stabilize internal turns.

  • Example: GnRH Agonists (e.g., Alarelin). Native GnRH is cleaved at the Gly6-Leu7 bond.[4] Substituting Gly6 with D-Ala6 creates a stable

    
    -turn and blocks degradation.[1][3][4]
    

Comparative Stability Data

The following table summarizes the dramatic impact of D-Ala substitution on peptide half-life (


) in biological matrices.
Peptide ClassNative Sequence (L-Isomer)Modified Sequence (D-Ala Analog)Native

(Plasma)
Analog

(Plasma)
Fold Increase
Opioid Met-Enkephalin[D-Ala²]-Met-Enkephalinamide2–3 min> 60 min~20-30x
GnRH Native GnRHAlarelin ([D-Ala⁶]-GnRH)< 10 min2–4 hours~15-25x
Amphibian (Hypothetical L-Dermorphin)Dermorphin (Natural D-Ala²)< 5 min> 4 hours>50x

Note: Data represents approximate values derived from serum stability assays (human/rat) cited in literature [1][2][3].

Case Studies in Drug Development

Case Study 1: Alarelin (GnRH Agonist)

Mechanism: Alarelin is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH).[1][3][4][]

  • Modification: Substitution of Glycine at position 6 with D-Alanine ([D-Ala6, des-Gly10]-GnRH-NHEt).

  • Outcome: The D-Ala substitution stabilizes the peptide against the specific endopeptidase that cleaves the Gly6-Leu7 bond. Furthermore, it enhances the binding affinity to the GnRH receptor by stabilizing a bioactive

    
    -turn conformation.
    
  • Application: Used in assisted reproduction and treatment of endometriosis.[6]

Case Study 2: Dermorphin (Natural Opioid)

Mechanism: A heptapeptide isolated from the skin of the frog Phyllomedusa sauvagei.

  • Sequence: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2.[1][3][4][7][8]

  • Significance: It is one of the few naturally occurring peptides containing a D-amino acid (encoded by a specific isomerase enzyme).[1][3][4] The D-Ala at position 2 renders it roughly 1000 times more potent than morphine for spinal analgesia because it is virtually immune to degradation by enkephalinases.[4]

Experimental Protocol: Enzymatic Stability Assay

To validate the stability conferred by D-Ala, the following in vitro serum stability assay is recommended.

Objective: Determine the degradation half-life (


) of a D-Ala peptide vs. its L-control.
Materials
  • Pooled Human Serum (or specific enzyme: Trypsin/Chymotrypsin).[1][3]

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • RP-HPLC system with C18 column.[1][3][4]

  • TFA/Acetonitrile (ACN) for quenching.[1][3]

Workflow Diagram

StabilityAssay Start Dissolve Peptide (1 mg/mL in PBS) Incubate Incubate in 25-90% Serum at 37°C Start->Incubate Sample Aliquot Sampling (t=0, 15, 30, 60, 120, 240 min) Incubate->Sample Quench Quench Reaction (Add ice-cold 1% TFA/ACN) Sample->Quench Centrifuge Centrifuge (13,000 x g, 10 min) Quench->Centrifuge Analyze Analyze Supernatant (RP-HPLC / LC-MS) Centrifuge->Analyze Calc Calculate Half-life (t1/2) Plot ln(Conc) vs Time Analyze->Calc

Caption: Step-by-step workflow for determining peptide proteolytic stability in serum.

Protocol Steps
  • Preparation: Prepare a 1 mM stock solution of the peptide in water or DMSO.

  • Incubation: Mix peptide stock with pre-warmed human serum (final conc. 100 µM) at 37°C.

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min), remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins and stop enzymatic activity.

  • Extraction: Vortex for 30s, incubate on ice for 10 min, then centrifuge at 13,000 x g for 10 min.

  • Analysis: Inject the supernatant onto an RP-HPLC (C18 column). Monitor the peak area of the intact parent peptide.

  • Calculation: Plot the natural log of the remaining fraction (%) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1][3][4]

Synthesis Considerations (SPPS)

When synthesizing D-Ala containing peptides via Solid Phase Peptide Synthesis (SPPS):

  • Reagents: Use Fmoc-D-Ala-OH (9-Fluorenylmethoxycarbonyl-D-alanine).[1][3][4]

  • Racemization Risk: While D-amino acids are stable, care must be taken during the coupling of the subsequent amino acid. Use standard suppressors like Oxyma Pure/DIC or HOBt/HBTU to prevent racemization of the sensitive C-terminal cysteine or histidine residues if present nearby.

  • Identification: D-Ala peptides will have the exact same mass (MW) as L-Ala peptides.[1][3][4] They cannot be distinguished by standard MS alone. Chiral chromatography or co-injection with an authentic L-standard is required to verify stereochemistry if racemization is suspected.[1][3][4]

References

  • Coy, D. H., et al. (1976). "Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6."[1][9] Journal of Medicinal Chemistry. Link

  • Montecucchi, P. C., et al. (1981). "Dermorphin: a new peptide from the skin of Phyllomedusa sauvagei." International Journal of Peptide and Protein Research. Link

  • Pert, C. B., et al. (1976). "[D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic."[1][3][4] Science. Link

  • Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine, surgery and biotechnology." Current Medicinal Chemistry. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[2][10][11][12] Link

Sources

The Methyl Switch: Impact of N-Methylation on Peptide Backbone Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, peptide drug discovery was stifled by the "Rule of 5" and the inherent instability of amide bonds. N-methylation—the replacement of the amide proton with a methyl group—has emerged as a critical "switch" to overcome these barriers.[1] By introducing steric clash and removing hydrogen bond donors, N-methylation forces peptides into constrained conformations, often favoring cis-geometries and shielding polar surface area. This guide details the mechanistic impact of N-methylation on backbone topology, provides validated protocols for site-selective synthesis, and outlines NMR methodologies for conformational analysis.

Part 1: Mechanistic Foundations

Steric Hindrance and Restriction

The primary impact of N-methylation is the introduction of a bulky methyl group (


) in place of a small hydrogen atom. This seemingly minor change drastically alters the allowed Ramachandran space.
  • Steric Clash: The N-methyl group clashes with the side chain of the preceding residue (

    
    ) and the carbonyl oxygen of the same residue (
    
    
    
    ).
  • Conformational Locking: This restricts the torsional angles

    
     and 
    
    
    
    , often forcing the backbone into extended conformations (
    
    
    -strand-like) or specific turn structures (e.g., Type VI
    
    
    -turns).
  • The "Proline Effect": N-methylated amino acids structurally mimic proline but without the covalent cyclization to the side chain, offering "tunable" rigidity.

The Cis-Trans Equilibrium Shift

In standard peptide bonds, the trans isomer is energetically favored over the cis isomer by a factor of ~1000:1 (0.1% cis population) due to steric repulsion between


 and 

.

N-methylation destabilizes the trans state by introducing repulsion between the N-methyl group and the


 side chain. Consequently, the energy difference between cis and trans states narrows significantly, increasing the cis population to 10–30% or more in equilibrium.

Table 1: Comparative Energy Barriers and Populations

ParameterStandard Amide (Xaa-Yaa)N-Methylated Amide (Xaa-NMe-Yaa)Proline (Xaa-Pro)
Trans:Cis Ratio > 99.9 : 0.1~ 70 : 30 (Sequence dependent)~ 80 : 20
Barrier to Rotation (

)
~ 20 kcal/mol~ 18 kcal/mol~ 20 kcal/mol
Steric Driver

N-Me

Side Chain (

)
N-Ring

Side Chain (

)
NMR Detection Single set of peaksDistinct cis and trans peaks (slow exchange)Distinct peaks
The "Chameleonic" Effect & Permeability

The most valuable property of N-methylated peptides in drug development is their ability to adapt to their environment.

  • Aqueous Environment: The peptide adopts an "open" conformation, exposing polar groups to solvating water molecules.

  • Lipid Bilayer: Upon entering a membrane, the peptide refolds into a "closed" conformation. The N-methyl groups eliminate H-bond donors (reducing the desolvation energy penalty) and sterically shield carbonyl oxygens, effectively hiding the Polar Surface Area (PSA).

PermeabilityMechanism cluster_aqueous Aqueous Phase (High Dielectric) cluster_membrane Lipid Bilayer (Low Dielectric) Open Open Conformation (Solvated H-bonds) Closed Closed Conformation (Intramolecular H-bonds) Open->Closed Membrane Entry (Desolvation) Closed->Open Cytosolic Exit (Re-solvation) Mechanism N-Methylation removes NH donor & shields Carbonyls Mechanism->Closed

Figure 1: The Chameleonic Effect. N-methylation facilitates the transition from solvent-exposed to intramolecularly hydrogen-bonded states, reducing the energetic cost of membrane permeation.

Part 2: Experimental Workflows

Protocol: Site-Selective On-Resin N-Methylation

While N-methylated amino acids can be purchased, they are expensive and coupling them is difficult. The "Miller-Scanlan" method (optimized by Kessler/Biron) allows for efficient, site-selective methylation directly on the solid phase.

Reagents Required:

  • o-NBS-Cl: o-Nitrobenzenesulfonyl chloride[2][3]

  • Collidine: 2,4,6-Trimethylpyridine

  • DMS: Dimethyl sulfate (Caution: Highly Toxic) OR Methyl p-nitrobenzenesulfonate

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene[2][3]

  • BME:

    
    -Mercaptoethanol[4]
    

Step-by-Step Workflow:

  • Fmoc Deprotection: Remove Fmoc from the N-terminus of the resin-bound peptide using 20% Piperidine/DMF. Wash 3x DCM, 3x DMF.

  • Sulfonylation (Activation):

    • Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

    • Add to resin and shake for 15 minutes.

    • Check: Ninhydrin test should be negative (sulfonamide formed).

  • Methylation (The Kessler Optimization):

    • Add DBU (3 eq) in NMP to the resin. Shake for 3 mins to deprotonate the sulfonamide.

    • Add Dimethyl Sulfate (DMS) (10 eq) in NMP.[5]

    • Shake for 10 minutes. Repeat this step once to ensure completion.

    • Note: The sulfonamide is now methylated.[6]

  • Desulfonylation (Deprotection):

    • Treat resin with DBU (5 eq) and BME (10 eq) in NMP for 5 minutes.

    • Repeat this step 2 times.

    • Result: You now have a secondary N-methyl amine on the resin.

  • Coupling the Next Residue:

    • Warning: Coupling to a secondary amine is sterically hindered.

    • Use HATU (2 eq), HOAt (2 eq), and DIEA (4 eq) with the next Fmoc-Amino Acid. Double coupling is mandatory.

SPPS_Cycle Start Resin-NH2 (Free Amine) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Step2 2. Methylation (DMS, DBU) Step1->Step2 Activation Step3 3. Desulfonylation (BME, DBU) Step2->Step3 Alkylation End Resin-N(Me)H (Secondary Amine) Step3->End Deprotection Coupling Difficult Coupling (HATU/HOAt required) End->Coupling Next AA

Figure 2: The optimized Miller-Scanlan/Kessler cycle for solid-phase N-methylation.

Protocol: NMR Conformational Analysis

Standard 1D NMR is insufficient for N-methylated peptides due to the presence of rotamers.

1. Cis/Trans Assignment (ROESY): NOESY spectra often yield zero signal for medium-sized peptides (1000–2000 Da) due to the tumbling regime (


). ROESY  (Rotating-frame Overhauser Effect Spectroscopy) is mandatory as it always yields positive cross-peaks.
  • Trans ($ \omega = 180^\circ $): Strong ROE between

    
     and 
    
    
    
    is not possible. Look for
    
    
    (sequential).
  • Cis ($ \omega = 0^\circ $): Strong ROE between

    
     and 
    
    
    
    (distance < 2.5 Å).
  • N-Methyl Signals: The N-methyl protons (~3.0 ppm) show strong ROE to the preceding residue's side chain in the trans conformation.

2. Temperature Coefficients (


): 
To prove the "closed" conformation (permeability predictor), measure the amide proton chemical shift at 5 temperatures (e.g., 280K to 320K).
  • Calculation: Slope of

    
     (ppb) vs T (K).
    
  • Interpretation:

    • > -3 ppb/K: Hydrogen is shielded from solvent (Intramolecular H-bond). High Permeability Potential.

    • < -5 ppb/K: Hydrogen is exposed to solvent. Low Permeability Potential.

Part 3: References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support.[4][7] Journal of the American Chemical Society. Link

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[7] The Journal of Organic Chemistry. Link[7]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • White, T. R., et al. (2011). On-Resin N-Methylation of Cyclic Peptides for Discovery of Orally Bioavailable Scaffolds. Nature Chemical Biology. Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support.[7] Journal of Peptide Science. Link

Sources

Advanced Therapeutic Architectures: The Dual Role of Benzyl-Protected Amino Acid Derivatives

[1]

Executive Summary

In the landscape of modern drug development, Benzyl (Bzl)-protected amino acid derivatives occupy a unique dual position. Conventionally viewed merely as transient synthetic intermediates in Boc/Bzl solid-phase peptide synthesis (SPPS), recent pharmacological data has elevated specific derivatives—most notably O-Benzyl-L-Serine (BenSer) and S-Benzyl-L-Cysteine (SBC) —to the status of bioactive therapeutic candidates.[1]

This guide analyzes these derivatives through two distinct lenses:

  • Direct Pharmacological Agents: As small-molecule inhibitors of amino acid transporters (ASCT2/LAT1) in oncology.[1]

  • Critical Manufacturing Tools: As the obligate chemical foundation for Native Chemical Ligation (NCL), enabling the synthesis of protein therapeutics (e.g., synthetic erythropoietin, insulin analogues) that are inaccessible via recombinant methods.

Part 1: Direct Pharmacological Applications

O-Benzyl-L-Serine (BenSer): Metabolic Disruption in Oncology

Mechanism of Action: Tumor cells, particularly triple-negative breast cancers (TNBC), exhibit metabolic addiction to glutamine and leucine.[1] This influx is mediated by the antiporter ASCT2 (SLC1A5) and the exchanger LAT1 (SLC7A5) .

  • The Target: BenSer acts as a competitive inhibitor of ASCT2.[1]

  • The Cascade: By blocking ASCT2, BenSer prevents the uptake of glutamine. Since LAT1 requires intracellular glutamine to exchange for extracellular leucine (an obligate exchange mechanism), BenSer indirectly collapses LAT1 function.[1]

  • Therapeutic Outcome: The resulting starvation of essential amino acids downregulates mTORC1 signaling, triggering autophagy and apoptosis in neoplastic cells while sparing normal fibroblasts.

S-Benzyl-L-Cysteine (SBC): Structural Delivery & Chemoprevention

Bioactivity & Delivery Systems: Unlike the labile free cysteine, the S-benzyl protection confers lipophilicity and resistance to rapid oxidation.[1]

  • Supramolecular Hydrogels: Cyclic dipeptides containing SBC (e.g., cyclo-[Leu-S-Bzl-Cys]) self-assemble into nanofibrillar hydrogels.[1] These structures serve as sustained-release matrices for chemotherapeutics like 5-Fluorouracil (5-FU), enhancing local cytotoxicity while reducing systemic load.[1]

  • Oxidative Modulation: SBC derivatives have shown potential in modulating oxidative stress pathways, acting as precursors that bypass standard cysteine transport bottlenecks.[1]

Part 2: The Synthetic Powerhouse (Boc/Bzl Strategy)

Why "Old" Chemistry is Vital for Modern Drugs

While Fmoc/tBu chemistry is standard for simple peptides, it fails in the synthesis of Peptide Thioesters —the requisite building blocks for Native Chemical Ligation (NCL).[2]

  • The Problem: Thioesters are base-labile.[1] The repeated piperidine treatments in Fmoc synthesis degrade the thioester moiety.

  • The Solution: Boc/Bzl chemistry uses acidic deprotection (TFA) and cleavage (HF), preserving the thioester. This is the industrial standard for synthesizing protein-based drugs >50 residues.[1]

Critical Advantage: Aggregation Breaking

Bzl-protected peptides on resin are less prone to "beta-sheet aggregation" than Fmoc-protected chains.[1] For hydrophobic therapeutic sequences (e.g., amyloid inhibitors, transmembrane domains), Boc/Bzl synthesis often yields higher purity crude products.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Synthesis of Peptide Thioesters (Boc/Bzl Strategy)

Context: Generating a C-terminal thioester fragment for ligation into a larger protein drug.[1]

Safety Warning: This protocol utilizes Anhydrous Hydrogen Fluoride (HF).[1] HF is fatal upon skin contact or inhalation.[1] A specialized Teflon/Kel-F HF cleavage apparatus and full PPE (neoprene gloves, face shield) are mandatory.[1]

Reagents:

  • Resin: S-Trityl-mercaptopropionic acid (Trt-MPA) MBHA resin.[1]

  • Coupling: Boc-Amino Acids (3 eq), HBTU (2.9 eq), DIEA (6 eq).[1]

  • Deprotection: 100% TFA (Trifluoroacetic acid).[1]

  • Cleavage: Anhydrous HF, p-Cresol (scavenger).[1]

Step-by-Step Workflow:

  • Resin Loading: Deprotect Trt group from MPA-MBHA resin using 5% TIS/TFA.[1] Wash with DCM.[1][3]

  • First Residue Attachment: Activate the C-terminal Boc-amino acid with HBTU/DIEA. Couple to the thiol linker for 2 hours. Validation: Ellman’s test must be negative (no free thiols).[1]

  • Chain Elongation (The Cycle):

    • Deprotect: Treat with 100% TFA (2 x 1 min). Note: No base is used.

    • Wash: DCM (3x), then 5% DIEA/DCM (neutralization).[1]

    • Couple: Add activated Boc-AA.[1] Shake 30-60 mins.

    • Monitor: Kaiser test (Ninhydrin) must be negative before proceeding.[1]

  • HF Cleavage (The Critical Step):

    • Dry resin completely.[1] Transfer to Kel-F reaction vessel.

    • Add p-Cresol (10% v/v).[1]

    • Condense anhydrous HF into the vessel at -78°C.

    • Warm to 0°C and stir for 60 mins. (This cleaves the Bzl side chains and releases the peptide).

    • Evaporate HF under vacuum (trap in CaO scrubber).[1]

  • Workup: Precipitate crude peptide in ice-cold diethyl ether. Lyophilize.

    • Result: A peptide with a C-terminal thioester, ready for NCL.[1][4]

Protocol B: Evaluation of ASCT2 Inhibition by O-Benzyl-L-Serine (BenSer)

Context: Validating the therapeutic efficacy of BenSer in breast cancer models.

Materials:

  • Cell Line: MDA-MB-231 (Triple-negative breast cancer).[1]

  • Tracer: L-[3H]-Glutamine.[1]

  • Inhibitor: O-Benzyl-L-Serine (dissolved in PBS).[1]

Methodology:

  • Seeding: Plate 5x10^4 cells/well in 24-well plates. Incubate 24h.

  • Starvation: Wash cells 2x with Na+-free Choline buffer to deplete intracellular amino acid pools.[1]

  • Uptake Phase:

    • Add transport buffer containing 50 µM L-Glutamine (spiked with 0.5 µCi L-[3H]-Gln).[1]

    • Treatment Group: Add BenSer at graded concentrations (1 mM, 5 mM, 10 mM).[1]

    • Control: Vehicle only.

    • Incubate exactly 5 minutes at 37°C (initial rate conditions).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells in 0.1 M NaOH. Mix with scintillation fluid.[1] Measure CPM (Counts Per Minute).[1]

  • Analysis: Calculate % inhibition relative to control. Self-Validation: If 10 mM BenSer does not reduce uptake by >50%, check ASCT2 expression levels via Western Blot.[1]

Part 4: Data Visualization

Diagram 1: Mechanism of Action – BenSer-Induced Metabolic Collapse

This pathway illustrates how O-Benzyl-L-Serine exploits the obligate exchange mechanism of LAT1 by blocking its partner, ASCT2.

BenSer_Mechanismcluster_membraneCell MembraneASCT2ASCT2 TransporterGln_intGlutamine (Intracellular)ASCT2->Gln_intLAT1LAT1 Transporter(Obligate Exchanger)Leu_intLeucine (Intracellular)LAT1->Leu_intBlocked due tolow Gln_intBenSerO-Benzyl-L-Serine(Therapeutic Agent)BenSer->ASCT2Competitive InhibitionGln_extGlutamine (Extracellular)Gln_ext->ASCT2Blocked EntryLeu_extLeucine (Extracellular)Leu_ext->LAT1InfluxGln_int->LAT1Required Efflux(Exchange Factor)mTORmTORC1 ComplexLeu_int->mTORActivatesApoptosisAutophagy & ApoptosismTOR->ApoptosisInhibits

Caption: BenSer inhibits ASCT2, preventing Glutamine uptake.[1][5] This depletes the intracellular Glutamine pool required by LAT1 to import Leucine, ultimately silencing the mTORC1 survival signal.

Diagram 2: Boc/Bzl Synthetic Workflow for Peptide Thioesters

This workflow demonstrates why Boc chemistry is the "Gold Standard" for synthesizing thioester precursors for Native Chemical Ligation.

Boc_ThioesterStartResin-Linker-SHCoupleCoupling(Boc-AA + HBTU)Start->CoupleThioester formationTFADeprotection(100% TFA)Couple->TFARemove BocNoteCRITICAL:Base treatments (Piperidine)in Fmoc chemistry woulddestroy the Thioester here.Couple->NoteCycleChain ElongationTFA->CycleCycle->CoupleRepeatHFHF Cleavage(Anhydrous, 0°C)Cycle->HFSequence CompleteProductPeptide Thioester(Side-chain free)HF->ProductReleases PeptidePreserves Thioester

Caption: The Boc/Bzl strategy utilizes acidic conditions (TFA) for deprotection, which preserves the base-sensitive thioester linkage essential for subsequent protein ligation.

References

  • Amir, J., et al. (2018).[1][5] "Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways."[1][5] BMC Cancer.[1] Available at: [Link][1]

  • Dawson, P. E., et al. (1994).[1] "Synthesis of proteins by native chemical ligation." Science. (Foundational text for Thioester/Boc utility). Available at: [Link][1]

  • Mandal, K., et al. (2012).[1] "Chemical synthesis of peptide thioesters for the preparation of proteins." Methods in Molecular Biology. Available at: [Link]

  • Nandi, S. K., et al. (2022).[1] "S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release."[1][6] Journal of Peptide Science. Available at: [Link][1]

  • PubChem. (2024).[1] "O-Benzyl-L-serine Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

A-Technical-Guide-to-N-benzyl-N-methyl-D-alanine-methyl-ester

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis, Characterization, and Potential Applications of N-benzyl-N-methyl-D-alanine methyl ester

Introduction and Molecular Overview

N-benzyl-N-methyl-D-alanine methyl ester is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a tertiary amine and a methyl ester, makes it a potentially valuable building block in synthetic chemistry. The D-alanine core provides a specific stereochemical configuration, which is critical in the development of enantiomerically pure pharmaceuticals and other bioactive molecules.[1]

The incorporation of N-alkyl groups, such as methyl and benzyl, into peptide backbones can significantly alter their properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated biological activity.[2] While N-benzyl-N-methyl-D-alanine methyl ester itself is not extensively documented, its structural motifs are common in peptidomimetics and chiral ligands. This guide will therefore focus on the logical and established chemical pathways to access and verify this compound.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂PubChem[3]
Molecular Weight 207.27 g/mol PubChem[3]
IUPAC Name methyl (2R)-2-[benzyl(methyl)amino]propanoate(Based on D-configuration)
Canonical SMILES CN(C)CC1=CC=CC=C1(Based on D-configuration)
InChIKey ICLIPUDSQHQCDK-RXMQYKEDSA-N(Based on D-configuration)

Note: Properties are for the L-enantiomer as found in PubChem CID 11138282, adapted for the D-enantiomer.

Proposed Synthetic Strategy: Sequential Reductive Amination

The most logical and versatile approach to synthesize the target molecule is through a sequential reductive amination of D-alanine methyl ester.[4][5] This method avoids the harsh conditions and potential over-alkylation associated with direct alkylation using alkyl halides.[4][6] The process involves two distinct steps: initial N-benzylation followed by N-methylation.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[5] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal as they selectively reduce the iminium ion without affecting the starting aldehyde.[4][7]

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: N-Methylation A D-Alanine methyl ester (H-D-Ala-OMe) C N-benzyl-D-alanine methyl ester A->C 1. Formation of Imine 2. Reduction (NaBH(OAc)₃) B Benzaldehyde E N-benzyl-N-methyl-D-alanine methyl ester (Target) C->E 1. Formation of Iminium Ion 2. Reduction (NaBH(OAc)₃) D Formaldehyde

Figure 1: Proposed two-step synthesis via sequential reductive amination.

Detailed Experimental Protocols

The following protocols are based on established procedures for the reductive amination of amino esters and amines.[8][7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-benzyl-D-alanine methyl ester

Causality: This first step selectively introduces the bulkier benzyl group. Starting with benzylation is often preferred to minimize potential steric hindrance in the subsequent methylation step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and high selectivity for imines over aldehydes.[7] Acetic acid is used to catalyze imine formation.[9]

Protocol:

  • To a round-bottom flask charged with a magnetic stir bar, add D-alanine methyl ester hydrochloride (1.0 eq., e.g., 10.0 mmol, 1.39 g) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).

  • Add triethylamine (TEA) (1.1 eq., 11.0 mmol, 1.53 mL) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add benzaldehyde (1.1 eq., 11.0 mmol, 1.12 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[9]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 15.0 mmol, 3.18 g) over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-D-alanine methyl ester.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Step 2: Synthesis of N-benzyl-N-methyl-D-alanine methyl ester

Causality: The secondary amine intermediate is now methylated using formaldehyde in a second reductive amination. Formaldehyde is the carbonyl source, which will react with the secondary amine to form an iminium ion, which is subsequently reduced.

Protocol:

  • Dissolve the purified N-benzyl-D-alanine methyl ester (1.0 eq., e.g., 5.0 mmol, 0.96 g) in methanol or DCM in a round-bottom flask with a stir bar.[9]

  • Add aqueous formaldehyde (37% solution) (1.2 eq., 6.0 mmol, 0.45 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[9]

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 7.5 mmol, 1.59 g) in portions.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up the reaction as described in Step 1 (Section 3.1, points 8-10).

  • Purify the final crude product by flash column chromatography to yield N-benzyl-N-methyl-D-alanine methyl ester as a pure compound.

Structural Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

G cluster_0 Purified Compound cluster_1 Analytical Techniques cluster_2 Validation Output start N-benzyl-N-methyl- D-alanine methyl ester NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->NMR MS Mass Spectrometry (ESI-MS, HRMS) start->MS IR FT-IR Spectroscopy start->IR Chiral Chiral HPLC start->Chiral Structure Confirm Connectivity & Stereochemistry NMR->Structure Mass Verify Molecular Weight & Elemental Formula MS->Mass Bonds Identify Functional Groups (C=O, C-N, etc.) IR->Bonds Purity Determine Enantiomeric Purity (e.e.) Chiral->Purity

Figure 2: Workflow for analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation.

  • ¹H NMR: Expected signals would include:

    • A singlet for the N-methyl protons (~2.2-2.5 ppm).

    • A singlet for the ester methyl protons (~3.6-3.8 ppm).

    • A quartet for the alpha-proton on the alanine backbone, coupled to the adjacent methyl group.

    • A doublet for the alpha-methyl protons of the alanine backbone.

    • A set of signals (typically two doublets or a singlet) for the benzylic CH₂ protons.

    • A multiplet in the aromatic region (~7.2-7.4 ppm) for the five protons of the benzyl group.

  • ¹³C NMR: Will confirm the number of unique carbon atoms, including characteristic peaks for the ester carbonyl, aromatic carbons, and the aliphatic carbons of the alanine, methyl, and benzyl groups.

Mass Spectrometry (MS)
  • Low-Resolution MS (e.g., ESI-MS): Used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₂H₁₇NO₂ would be m/z = 208.13.

  • High-Resolution MS (HRMS): Provides an accurate mass measurement to confirm the elemental composition, distinguishing it from other potential isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. A strong absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm that the stereocenter of the D-alanine starting material has not racemized during the synthesis, the final product should be analyzed by HPLC using a chiral stationary phase. Comparison with an authentic racemic standard would allow for the determination of enantiomeric excess (e.e.).

Potential Applications and Future Directions

While specific applications for N-benzyl-N-methyl-D-alanine methyl ester are not documented, its structure suggests utility in several areas of research and development:

  • Peptidomimetics: As a building block for creating peptides with tertiary amide bonds.[10] Such modifications can prevent enzymatic degradation by proteases and fine-tune the conformational properties of the peptide, which is crucial for drug design.[2]

  • Chiral Auxiliaries and Ligands: The defined stereochemistry makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a ligand for asymmetric catalysis.[1]

  • Pharmaceutical Scaffolds: It can serve as a key intermediate in the multi-step synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs).[1][2] N-substituted amino acids are key scaffolds in many bioactive molecules.[2]

Future work could involve the saponification of the methyl ester to the corresponding carboxylic acid, expanding its utility in peptide synthesis via standard amide coupling reactions.[11] Furthermore, exploring its use in the synthesis of novel heterocyclic compounds or as a chiral resolving agent could be fruitful avenues of research.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Flores-Alonso, M. A., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

  • ChemSrc. (2025). n-benzylalanine methyl ester. CAS#:159721-22-9. Available at: [Link]

  • Chemistry Shorts. (2023). Reductive Amination. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

  • Google Patents. (1986). US4569967A - Synthesis of N-substituted peptide amides.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-N-methyl-L-alanine methyl ester. PubChem Compound Summary for CID 11138282. Available at: [Link]

  • Thompson, A. et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8722. Available at: [Link]

  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available at: [Link]

  • Chamoin, S. et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 161-165. Available at: [Link]

  • Teegardin, K. A., Gotcher, L., & Weaver, J. D. (2018). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Organic Letters, 20(22), 7239–7244. Available at: [Link]

  • PharmaCompass. (n.d.). N-methyl benzyl amine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-DL-alanine, benzyl ester. PubChem Compound Summary for CID 15640239. Available at: [Link]

  • Google Patents. (2002). EP1247799A2 - Process for the preparation of N-benzylamines.

Sources

A-Technical-Guide-to-Bzl-ME-D-ala-ome-hcl-as-a-Chiral-Building-Block-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging N-Benzyl-N-methyl-D-alanine Methyl Ester Hydrochloride in Modern Drug Discovery

Introduction: The Imperative of Chirality and Structural Control

In the landscape of modern drug discovery, the precise control of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for potency, selectivity, and safety. Biological targets, being inherently chiral, exhibit stereospecific interactions with drug candidates.[1] Consequently, the use of chiral building blocks—enantiomerically pure molecular fragments—has become indispensable for constructing complex active pharmaceutical ingredients (APIs).[2][3][4] Among the sophisticated tools in the medicinal chemist's arsenal is N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride (Bzl,ME-D-ala-ome hcl), a non-natural amino acid derivative designed to impart specific, advantageous properties to a parent molecule.

This guide provides an in-depth technical overview of this compound, moving beyond a simple cataloging of its properties to explain the strategic rationale behind its deployment. We will explore its synthesis, its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile, and provide validated protocols for its successful integration into drug discovery workflows.

Physicochemical Profile and Synthesis

This compound is a protected form of N-methyl-D-alanine, a stereoisomer of the naturally occurring L-alanine. Its structure is characterized by three key modifications, each serving a distinct purpose:

  • D-Configuration: Provides inherent resistance to degradation by proteases, which are stereoselective for L-amino acids.[5]

  • N-Methylation: Adds steric bulk to the amide backbone, which can disrupt enzymatic recognition and constrain the peptide's conformation.[5][6]

  • N-Benzyl and O-Methyl Protecting Groups: Mask the reactive amine and carboxylic acid functionalities, allowing for selective chemical transformations at other sites of a larger molecule.

A summary of its key physicochemical properties is presented below:

PropertyValueReference
Synonyms Bzl-N-Me-D-Ala-OMe·HCl, Na-Benzyl-Na-methyl-D-alanine methyl ester hydrochloride[7]
CAS Number 168292-71-5[7]
Molecular Formula C12H17NO2·HCl[7]
Molecular Weight 243.7 g/mol [7]
Appearance White crystalline powder[7]
Melting Point 139-145 °C[7]
Optical Rotation [a]D20 = +9 ± 2º (c=1 in MeOH)[7]
Purity ≥ 99% (HPLC)[7]
Synthetic Workflow

The synthesis of this compound begins with the commercially available D-alanine methyl ester hydrochloride. The process involves a reductive amination to install the benzyl group, followed by N-methylation.

Synthesis_Workflow start D-Alanine Methyl Ester HCl reductive_amination Reductive Amination (Benzaldehyde, NaBH(OAc)3) start->reductive_amination n_benzylation N-Benzyl-D-alanine Methyl Ester reductive_amination->n_benzylation n_methylation N-Methylation (Formaldehyde, HCOOH - Eschweiler-Clarke) n_benzylation->n_methylation final_product This compound n_methylation->final_product

Caption: Synthetic route to this compound.

Core Strategic Applications in Drug Discovery

The incorporation of this building block is a strategic decision aimed at overcoming common liabilities in drug candidates, particularly in peptide-based therapeutics.

Enhancing Metabolic Stability

A primary challenge for peptide drugs is their rapid degradation by proteases in the body.[8] this compound offers a dual-defense mechanism:

  • D-Stereochemistry: The D-alanine at its core is not a natural substrate for most endogenous proteases, which are highly specific for L-amino acids.[5] This substitution alone can significantly prolong a peptide's half-life.

  • N-Methylation: The methyl group on the amide nitrogen sterically hinders the approach of protease catalytic residues, disrupting the hydrogen bonding patterns necessary for substrate recognition and cleavage.[6][9][10] This modification dramatically increases proteolytic stability.[9]

Inducing Bioactive Conformations

The N-methyl group acts as a powerful conformational constraint.[8] In a standard peptide backbone, rotation can occur around the phi (φ) and psi (ψ) dihedral angles. N-methylation restricts this rotation and can favor a cis amide bond conformation, which is otherwise energetically unfavorable.[11] This "conformational locking" can pre-organize a peptide into the precise three-dimensional shape required for high-affinity binding to its biological target, potentially increasing potency and selectivity.[11][12]

Conformational_Constraint cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Backbone a1 High Rotational Freedom (φ, ψ angles) a2 Trans Amide Bond Favored a1->a2 a3 Conformational Flexibility a2->a3 b3 Conformationally Constrained a3->b3 N-Methylation b1 Restricted Rotation b2 Cis Amide Bond Accessible b1->b2 b2->b3

Caption: Effect of N-methylation on peptide backbone conformation.

Improving ADME Properties

Beyond stability and conformation, N-methylation can improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By replacing an amide N-H group (a hydrogen bond donor) with an N-CH3 group, the molecule's ability to form hydrogen bonds is reduced. This change, coupled with the increased lipophilicity from the methyl and benzyl groups, can enhance membrane permeability and oral bioavailability—critical hurdles for many peptide-based drugs.[6][8][10][13]

Experimental Protocols and Synthetic Utility

The true value of a building block lies in its practical utility. This compound is designed for seamless integration into standard peptide synthesis workflows, provided certain considerations are made for its unique reactivity.

Protocol 1: N-Terminal Deprotection (Removal of the Benzyl Group)

The N-benzyl group is typically removed via catalytic transfer hydrogenation, a milder alternative to high-pressure hydrogenation.

Objective: To selectively cleave the N-benzyl group, exposing the N-methyl amine for subsequent coupling.

Materials:

  • Peptide substrate containing the Bzl,ME-D-ala-ome moiety

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Methanol (MeOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the protected peptide in MeOH in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the flask with an inert gas.

  • Add formic acid (5-10 equivalents) dropwise to the stirring suspension.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional MeOH.

  • Concentrate the combined filtrates under reduced pressure to yield the debenzylated product.

Causality and Trustworthiness: This method is self-validating because the reaction progress can be easily monitored for the disappearance of the starting material. Formic acid serves as a safe and efficient in-situ source of hydrogen.[14] The inert atmosphere prevents catalyst poisoning.

Protocol 2: C-Terminal Deprotection (Saponification of the Methyl Ester)

The methyl ester is hydrolyzed to the free carboxylic acid using standard saponification conditions.

Objective: To cleave the methyl ester, revealing the carboxylate for coupling or for the final API.

Materials:

  • Peptide substrate containing the Bzl,ME-D-ala-ome moiety

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1N solution

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1N solution

Procedure:

  • Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1N LiOH solution (typically 1.5-2.0 equivalents) dropwise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS.

  • Upon completion (usually 1-3 hours), cool the mixture back to 0 °C.

  • Carefully acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality and Trustworthiness: Saponification is a robust and well-understood reaction.[15] Performing the reaction at low temperatures and using a slight excess of base minimizes the risk of side reactions, such as racemization of the C-terminal amino acid.[15]

Protocol 3: Peptide Coupling to the N-Methyl Amine

Coupling an amino acid to a secondary amine, such as the N-methyl amine of this building block, is more challenging than coupling to a primary amine due to increased steric hindrance.[16] Therefore, a more potent coupling reagent is required.

Objective: To efficiently form a new peptide bond at the sterically hindered N-terminal.

Materials:

  • N-debenzylated peptide (from Protocol 1)

  • Fmoc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • In a reaction vessel, dissolve the Fmoc-amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.4 eq) to the solution and stir for 2-5 minutes to pre-activate the amino acid.

  • Dissolve the N-debenzylated peptide substrate (1.0 eq) in anhydrous DMF and add it to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash chromatography if necessary.

Causality and Trustworthiness: HATU is a highly efficient coupling reagent known to facilitate difficult couplings, including those involving sterically hindered N-methylated amino acids.[9][17] The pre-activation step ensures the rapid formation of the active OAt-ester, which reacts efficiently with the secondary amine before side reactions can occur.

Coupling_Deprotection_Cycle Start Peptide with N-terminal Bzl-Me-D-Ala-OMe Debenzylation Protocol 1: N-Debenzylation (Pd/C, HCOOH) Start->Debenzylation Free_Amine Peptide with free Me-D-Ala-OMe N-terminus Debenzylation->Free_Amine Coupling Protocol 3: Peptide Coupling (Fmoc-AA, HATU, DIPEA) Free_Amine->Coupling Elongated_Peptide Elongated Peptide Coupling->Elongated_Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Elongated_Peptide->Deprotection Ready_for_next Ready for next coupling cycle Deprotection->Ready_for_next Ready_for_next->Coupling Repeat Cycle

Caption: Workflow for incorporating this compound.

Conclusion

N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride is far more than a simple protected amino acid. It is a strategically designed chiral building block that simultaneously addresses multiple challenges in drug discovery. By conferring enhanced metabolic stability, inducing favorable bioactive conformations, and improving ADME properties, it empowers researchers to transform promising but flawed lead compounds into viable drug candidates. A thorough understanding of its synthetic handling, particularly the requirements for deprotection and coupling, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • Chatterjee, J., Laufer, B., Beck, J. G., et al. (2011). N-methylated sst2 selective somatostatin cyclic peptide analogue as a potent candidate for treating neurogenic inflammation. ACS Medicinal Chemistry Letters, 2(7), 509–514. Available at: [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. Available at: [Link]

  • Lokey, R. S., & Iannucci, J. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. Available at: [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

  • Siano, A., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Available at: [Link]

  • Gilon, C., Dechantsreiter, M. A., Burkhart, F., Friedler, A., & Kessler, H. (2002). Synthesis of peptides and peptidomimetics. In Houben-Weyl Methods of Organic Chemistry. Georg Thieme.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(6), 1182-1185. Available at: [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for Bzl,ME-D-ala-ome hcl intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Topic: High-Purity Synthesis of


-Benzyl-

-Methyl-D-Alanine Methyl Ester Hydrochloride Date: February 9, 2026 Author: Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details a robust, scalable protocol for the synthesis of


-Benzyl-

-Methyl-D-Alanine Methyl Ester Hydrochloride
(

-Bzl,

-Me-D-Ala-OMe

HCl). This compound is a critical chiral building block for the synthesis of

-methylated peptides and peptidomimetics, which exhibit enhanced metabolic stability and membrane permeability compared to native peptides.

The protocol utilizes a stepwise reductive amination strategy . Unlike direct alkylation with methyl iodide, which often leads to over-alkylation (quaternization) and racemization, this route ensures high enantiomeric purity and regioselectivity. The benzyl group serves as a bulky "temporary" protecting group that directs the subsequent methylation to the mono-substituted product.[1]

Strategic Reaction Pathway

The synthesis proceeds in three distinct stages starting from commercially available D-Alanine.

Workflow Logic:

  • Esterification: Protects the carboxylic acid to prevent side reactions during amination and solubilizes the amino acid in organic solvents.

  • 
    -Benzylation (Reductive Amination):  Installs the bulky benzyl group first. This sterically hinders the nitrogen, preventing bis-benzylation, but leaving it nucleophilic enough for methylation.
    
  • 
    -Methylation (Reductive Amination):  Uses formaldehyde to install the methyl group.[2] The presence of the benzyl group prevents over-methylation to a quaternary ammonium salt.
    

Synthesispathway Start D-Alanine Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Inter1 D-Ala-OMe HCl Step1->Inter1 Step2 Step 2: N-Benzylation (PhCHO, STAB) Inter1->Step2 Inter2 N-Bzl-D-Ala-OMe Step2->Inter2 Step3 Step 3: N-Methylation (HCHO, STAB) Inter2->Step3 Final N-Bzl,N-Me-D-Ala-OMe (HCl Salt Formation) Step3->Final

Figure 1: Stepwise synthetic route preventing over-alkylation and preserving chirality.

Detailed Experimental Protocols

Reagent Specifications & Safety
  • Sodium Triacetoxyborohydride (STAB): Preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better selectivity for aldehydes over ketones.
    
  • Thionyl Chloride (

    
    ):  Corrosive and moisture sensitive. Handle in a fume hood.
    
  • Solvents: Anhydrous Methanol (MeOH) and Dichloromethane (DCM) are required to minimize hydrolysis.

Step 1: Preparation of D-Alanine Methyl Ester Hydrochloride

This step converts the zwitterionic amino acid into a soluble ester salt.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a dropping funnel. Place under

    
     atmosphere.
    
  • Solvent Charge: Add anhydrous Methanol (100 mL). Cool to

    
     in an ice bath.
    
  • Activation: Dropwise add Thionyl Chloride (

    
    , 1.2 eq) over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add D-Alanine (1.0 eq, solid) in portions.

  • Reaction: Remove ice bath and reflux for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1; stain with Ninhydrin).

  • Workup: Concentrate in vacuo to remove solvent and excess HCl. Co-evaporate with diethyl ether (

    
     mL) to remove traces of acid.
    
  • Yield: White solid (Quant.). Use directly in Step 2.

Step 2: Synthesis of -Benzyl-D-Alanine Methyl Ester

Rationale: Direct alkylation with benzyl bromide is avoided to prevent bis-alkylation. Reductive amination is self-limiting to mono-alkylation due to steric hindrance after the first addition.

  • Neutralization: Suspend D-Ala-OMe

    
     HCl (1.0 eq) in DCM (10 mL/g). Add Triethylamine (TEA, 1.1 eq) to liberate the free amine. Stir for 15 min.
    
  • Imine Formation: Add Benzaldehyde (1.05 eq) and anhydrous

    
     (to sequester water). Stir at Room Temperature (RT) for 1 hour.
    
  • Reduction: Cool to

    
    . Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in portions.
    
  • Reaction: Warm to RT and stir overnight.

  • Quench: Add saturated

    
     solution. Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Target: Colorless oil or low-melting solid.

Step 3: Synthesis of -Benzyl- -Methyl-D-Alanine Methyl Ester

Rationale: The secondary amine from Step 2 is now methylated. Formaldehyde is used as the carbon source.[2]

  • Dissolution: Dissolve

    
    -Bzl-D-Ala-OMe (1.0 eq) in MeOH/Acetic Acid (99:1).
    
  • Reagents: Add Formaldehyde (37% aq. solution, 5.0 eq). Stir for 30 min to ensure iminium ion formation.

  • Reduction: Add STAB (2.0 eq) or

    
     (1.5 eq) at 
    
    
    
    . Note: STAB is slower with sterically hindered amines;
    
    
    may be required if conversion is sluggish, but STAB is preferred for safety.
  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (

    
     mass shift of +14 Da).
    
  • Workup: Concentrate to remove MeOH. Redissolve in EtOAc, wash with sat.

    
     (to remove acetic acid) and Brine.
    
Step 4: Hydrochloride Salt Formation (Final Product)
  • Dissolution: Dissolve the crude oil from Step 3 in dry Diethyl Ether or Dioxane.

  • Acidification: Add 4M HCl in Dioxane (1.2 eq) dropwise at

    
    .
    
  • Precipitation: The HCl salt will precipitate as a white solid. If oiling occurs, triturate with cold pentane.

  • Filtration: Filter the solid under

    
     (hygroscopic) and dry under high vacuum.
    

Quantitative Data & Process Parameters

ParameterStep 1 (Esterification)Step 2 (Benzylation)Step 3 (Methylation)
Reagent

/ MeOH
PhCHO / STABHCHO / STAB
Temperature Reflux (

)


Time 4–6 Hours12–16 Hours4–8 Hours
Typical Yield 95–99%75–85%80–90%
Critical QC

NMR (OMe singlet

ppm)
No bis-benzyl productNo quaternary salt

Quality Control & Validation

To ensure the "Trustworthiness" of this protocol, the following analytical checkpoints must be met:

  • Enantiomeric Purity (Chiral HPLC):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: ee > 98%.[3][4][5][6] The D-configuration must be preserved. Reductive amination conditions (slightly acidic, low temp) minimize racemization compared to base-mediated alkylation.

  • NMR Validation (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       7.30–7.40:  Multiplet (5H, Aromatic, Benzyl).
      
    • 
       3.70:  Singlet (3H, 
      
      
      
      -Methyl).
    • 
       3.60:  Doublet (2H, Benzyl 
      
      
      
      , diastereotopic splitting often seen).
    • 
       2.30:  Singlet (3H, 
      
      
      
      -Methyl).
    • 
       1.35:  Doublet (3H, Alanine 
      
      
      
      ).
  • Specific Rotation

    
    : 
    
    • Compare against literature values for the L-enantiomer (sign will be opposite).

    • Note:

      
      -methylation often significantly changes the rotation value compared to the parent amino acid.
      

Troubleshooting Guide

  • Problem: Low conversion in Step 3 (Methylation).

    • Cause: Steric hindrance of the benzyl group.[5]

    • Solution: Switch solvent to TFE (2,2,2-Trifluoroethanol) or increase temperature to

      
      . Ensure pH is slightly acidic (Acetic Acid) to catalyze iminium formation.
      
  • Problem: Racemization.

    • Cause: High temperature during imine formation or excessive base in Step 2.

    • Solution: Keep reactions at RT or below. Use minimal base (only enough to neutralize the HCl salt).

  • Problem: Oiling of the final HCl salt.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate with anhydrous ether/hexane. Lyophilize from water/dioxane if necessary.

References

  • Reductive Amination Methodology

    • Afanasyev, O. I., et al. "Hitchhiker's Guide to Reductive Amination."[4] Chemical Reviews, 2019.

    • Source:

  • Synthesis of N-Methyl Amino Acids (General Protocol)

    • Aurelio, L., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004, 104(11), 5823–5846.
    • Source:

  • Specific Protocol for N-Benzyl-N-Methyl Derivatives

    • Search Result 1.1: "A telescoped, selective, mono N-methylation...
    • Source:5

  • Esterification Procedures

    • Search Result 1.3: "A Convenient Synthesis of Amino Acid Methyl Esters."
    • Source:

  • Preparation of L-Phenylalanine Methyl Ester (Analogous Procedure)

    • Search Result 1.
    • Source:

Sources

Application Note: High-Efficiency Coupling Conditions for N-Methylated D-Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methylated D-amino acids into peptide sequences is a critical strategy in drug discovery to enhance proteolytic stability and membrane permeability (e.g., Cyclosporine A). However, this modification introduces significant synthetic hurdles: severe steric hindrance at the N-terminus and a heightened risk of diketopiperazine (DKP) formation. Standard Fmoc-SPPS protocols (HBTU/DIPEA) often result in deletion sequences or incomplete coupling.

This guide provides optimized protocols for two distinct challenges:

  • Coupling OF the N-methylated D-amino acid (Activating the N-Me-AA-OH).

  • Coupling TO the N-methylated D-amino acid (Acylating the sterically hindered secondary amine on-resin).

Mechanistic Challenges & Strategic Logic

The Steric Barrier

The N-methyl group introduces a massive steric wall. When an N-methylated residue is at the N-terminus of the resin-bound chain, the nucleophilicity of the secondary amine is drastically reduced compared to a primary amine. Furthermore, the incoming activated amino acid cannot easily approach the nucleophile.

The "D" Configuration & Racemization

While N-methylation prevents oxazolone formation (a primary pathway for racemization in standard amino acids), it does not eliminate the risk. Direct enolization can still occur, particularly if activation is too slow or if excess base is used. For D-amino acids, maintaining chiral purity is paramount to preserve the intended 3D pharmacophore.

Reagent Selection Strategy
  • Activators: HATU (with HOAt) or COMU (with Oxyma Pure) are mandatory. Standard HBTU/TBTU is insufficient. PyAOP is the preferred alternative for extremely difficult couplings (e.g., N-Me to N-Me).

  • Bases: 2,4,6-Collidine (TMP) is superior to DIPEA for preventing racemization, particularly when using highly reactive acid halides or prolonged coupling times.

  • Solvents: Use DMF for standard couplings.[1][2][3] For difficult sequences, a mixture of DMF/DCM (1:1) or NMP can improve resin swelling and solubilize aggregating hydrophobic segments.

Visualization: Decision Matrix & Steric Pathway

CouplingStrategy Start Identify Coupling Step Type1 Coupling OF N-Me-D-AA (Activating the N-Me residue) Start->Type1 Type2 Coupling TO N-Me-D-AA (Acylating the secondary amine) Start->Type2 Standard Protocol A: HATU/HOAt (Double Couple) Type1->Standard Standard High Efficiency Check Check Sterics of Incoming AA Type2->Check EasyInc Incoming AA is Gly, Ala, or Linear Check->EasyInc HardInc Incoming AA is Val, Ile, Thr, or N-Me Check->HardInc Adv Protocol B: PyAOP or COMU (Microwave optional) EasyInc->Adv High Reactivity Req. Nuclear Protocol C: In-Situ Acid Chloride (Triphosgene/BTC) HardInc->Nuclear Max Activation Req.

Figure 1: Decision tree for selecting coupling conditions based on the specific steric environment.

Experimental Protocols

Protocol A: Coupling OF N-Methylated D-Amino Acids

Use this when attaching the N-Me-D-AA to the growing chain.

Reagents:

  • Fmoc-N-Me-D-AA-OH (4.0 eq)

  • HATU (3.9 eq) or COMU (3.9 eq)

  • HOAt (3.9 eq) - Only if using HATU

  • DIPEA (8.0 eq) or Collidine (8.0 eq)

  • DMF (anhydrous)

Procedure:

  • Pre-activation: Dissolve the Amino Acid and HATU/HOAt (or COMU) in minimal DMF. Add the Base.[4][5] Shake for 30 seconds (do not over-activate).

  • Coupling: Add the activated solution to the resin.[1][2]

  • Reaction Time: Shake for 2 hours at room temperature.

  • Double Coupling: Drain, wash with DMF (3x), and repeat steps 1-3 with fresh reagents.

  • Monitoring: Perform a Chloranil Test (see Section 5). Note: Kaiser test will work here since the resin has a primary amine, but Chloranil is safer.

Protocol B: Coupling TO N-Methylated D-Amino Acids (The "Nuclear Option")

Use this when the resin has a terminal N-methyl group and you are trying to add the NEXT amino acid. This is the most difficult step in SPPS.

Method: In-Situ Acid Chloride via Bis-(trichloromethyl)carbonate (BTC/Triphosgene). Safety Warning: BTC generates Phosgene gas. Perform STRICTLY in a fume hood.

Reagents:

  • Incoming Fmoc-Amino Acid (5.0 eq)

  • BTC (Triphosgene) (1.65 eq)

  • 2,4,6-Collidine (14.0 eq)

  • THF (anhydrous) or DCM (anhydrous) - THF is preferred for acid chloride generation.

Procedure:

  • Resin Prep: Wash resin with dry THF (3x) to remove DMF traces.

  • Activation (In a separate glass vial):

    • Dissolve Fmoc-AA-OH and BTC in dry THF.

    • Add Collidine slowly (exothermic reaction, may precipitate collidinium salts).

    • Agitate for 1-2 minutes to form the acid chloride.

  • Coupling: Pour the suspension (including any precipitate) directly onto the resin.

  • Reaction Time: Agitate for 1 to 2 hours .

  • Wash: Drain and wash extensively with DCM (5x) then DMF (5x) to remove all traces of BTC.

  • Capping: Acetylation (Acetic Anhydride/Pyridine) is highly recommended after this step to terminate any unreacted N-methyl amines.

Quality Control & Monitoring

Crucial Note: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple via reaction with a primary amine. It yields a FALSE NEGATIVE (remains yellow) with N-methylated (secondary) amines.

The Chloranil Test (for Secondary Amines)

Use this test to verify deprotection of an N-methyl group or to verify coupling completion onto an N-methyl group.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Place a few resin beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present). Coupling incomplete.

  • Colorless/Yellow Beads: Negative (No free amine). Coupling complete.

Quantitative Comparison of Reagents

Reagent SystemActivation SpeciesRec.[1][2][3][4][5][6] BaseRisk of RacemizationCoupling Efficiency (N-Me)
HBTU / DIPEA OBt EsterDIPEAModerateLow (Avoid)
HATU / HOAt OAt EsterDIPEA/CollidineLowHigh (Standard)
COMU / Oxyma Oxyma EsterDIPEA (1 eq)Very LowHigh (Green alt.)
PyAOP OAt EsterDIPEALowVery High (Hard sequences)
BTC (Acid Cl) Acid ChlorideCollidineLow (with Collidine)Extreme (Last resort)

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Albericio, F., & El-Faham, A. (2013).[7] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[6] Tetrahedron Letters.

  • Aapptec. (n.d.).[8] Tests for Unprotected Proline and Secondary Amines (Chloranil Test).[9][10][11] Retrieved from

  • Teixidó, M., et al. (2005).[8] Solid-Phase Synthesis of N-Methylated Peptides.[3][12][13] Journal of Peptide Science.[7]

Sources

Application Note: Controlled Hydrolysis of Bzl,Me-D-Ala-OMe·HCl to Free Acid

[1]

Abstract

The hydrolysis of





optical purity

Introduction & Strategic Considerations

The Substrate: Bzl,Me-D-Ala-OMe

The starting material is the hydrochloride salt of the methyl ester of


  • Chemical Structure: A D-alanine core with the amine fully substituted by a methyl and a benzyl group.

  • Key Feature: The nitrogen atom is tertiary and lacks a proton.

The Racemization Challenge

Unlike primary amide-protected amino acids (e.g., Fmoc-Ala-OMe),

racemization
  • Mechanism: In standard amino acids, the amide proton (N-H) is acidic and ionizes first, protecting the

    
    -proton. In 
    
    
    -dialkyl systems, the nitrogen has no proton. Consequently, the
    
    
    -proton becomes the most acidic site
    . Base attack leads to rapid enolization and loss of chirality.
  • Mitigation Strategy: We utilize Lithium Hydroxide (LiOH) , a mild base with lower basicity than NaOH, and conduct the reaction at 0°C to kinetically favor hydrolysis over enolization.

Solubility & Isolation
  • Starting Material: Soluble in water, methanol, and DCM.

  • Product (Free Acid):

    
    -Benzyl-
    
    
    -Methyl-D-Alanine exists as a zwitterion at neutral pH. Due to the lipophilic benzyl and methyl groups, it is significantly less water-soluble than simple amino acids (like Glycine) and can often be extracted into organic solvents (DCM or EtOAc) at its isoelectric point (pI ~6.0–6.5).

Materials & Equipment

ReagentGradeRole
Bzl,Me-D-Ala-OMe·HCl >98% (HPLC)Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) Reagent GradeHydrolysis Base
Tetrahydrofuran (THF) HPLC GradeCo-solvent
Methanol (MeOH) HPLC GradeSolvent
Hydrochloric Acid (1N and 6N) Reagent GradeNeutralization
Dichloromethane (DCM) ACS GradeExtraction Solvent
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent

Experimental Protocol

Method A: Low-Temperature Saponification (Preferred)

Best for preserving optical purity.

Step 1: Preparation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath (0°C) .

  • Dissolution: Dissolve 1.0 g (4.1 mmol) of Bzl,Me-D-Ala-OMe·HCl in a mixture of THF (10 mL) and Water (5 mL) .

    • Note: Methanol can be substituted for THF, but THF often allows for easier workup.

Step 2: Hydrolysis
  • Base Addition: Prepare a solution of LiOH·H₂O (360 mg, 8.6 mmol, 2.1 equiv) in Water (5 mL) .

    • Stoichiometry Note: 1.0 equivalent is consumed to neutralize the HCl salt; the remaining 1.1 equivalents effect the hydrolysis.

  • Controlled Addition: Dropwise add the cold LiOH solution to the stirring substrate solution over 10 minutes. Do not let the temperature rise above 5°C.

  • Monitoring: Stir vigorously at 0°C. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[2]

    • Target: Disappearance of the ester spot/peak.

    • Duration: Typically 1–2 hours.[3][4] Avoid overnight stirring to minimize racemization.

Step 3: Workup & Isolation
  • Quench: Once complete, carefully acidify the cold mixture to pH ~6–7 (approximate isoelectric point) using 1N HCl .

    • Caution: Do not over-acidify to pH 1 yet, as the zwitterion is the target for extraction, or we prepare for full protonation.

  • Solvent Removal: Evaporate the volatile organic solvent (THF) under reduced pressure at <30°C .

  • Extraction:

    • Acidify the remaining aqueous phase further to pH 3–4 using 1N HCl.

    • Extract immediately with DCM (3 x 20 mL) . Note: The lipophilic benzyl group allows extraction of the protonated/zwitterionic form into DCM.

  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate in vacuo to yield the crude free acid as a white to off-white solid or foam.

Method B: Acid Hydrolysis (Alternative)

Use only if Method A fails or if the substrate is confirmed to be extremely base-sensitive.

  • Dissolve substrate in 6N HCl (20 mL) .

  • Heat to reflux (approx. 100°C) for 2–4 hours.

  • Concentrate to dryness in vacuo.

  • Result: This yields the Hydrochloride Salt of the free acid. To obtain the zwitterion, dissolve in minimal EtOH and treat with propylene oxide (acid scavenger) until precipitation occurs.

Visualization & Workflows

Reaction Scheme

The following diagram illustrates the transformation and the critical racemization pathway to avoid.

ReactionSchemeSubstrateBzl,Me-D-Ala-OMe·HCl(Substrate)IntermediateEnolate Intermediate(High Racemization Risk!)Substrate->IntermediateExcess Base / HeatProductBzl,Me-D-Ala-OH(Free Acid)Substrate->ProductLiOH, THF/H2O0°C, 1-2 hIntermediate->ProductLoss of Optical Purity(Racemic Mixture)

Caption: Reaction pathway highlighting the direct hydrolysis route (Blue) versus the racemization risk pathway (Red).

Process Workflow

WorkflowStartStart: Bzl,Me-D-Ala-OMe·HClDissolveDissolve in THF/H2OCool to 0°CStart->DissolveAddBaseAdd LiOH (2.1 eq)Dropwise, maintain <5°CDissolve->AddBaseMonitorMonitor (TLC/HPLC)Complete in ~2h?AddBase->MonitorMonitor->AddBaseNo (Wait)QuenchAcidify to pH 3-4(1N HCl)Monitor->QuenchYesExtractExtract with DCM(3x)Quench->ExtractDryDry (Na2SO4) & ConcentrateExtract->DryFinishProduct: Bzl,Me-D-Ala-OHDry->Finish

Caption: Step-by-step workflow for the controlled hydrolysis protocol.

Analytical Validation

To ensure the integrity of the final product, the following analytical checks are mandatory:

  • Enantiomeric Purity (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1).

    • Criterion: >98% ee. If a shoulder peak appears, significant racemization occurred.

  • NMR Verification:

    • ¹H NMR (CDCl₃): Confirm the benzyl CH₂ (AB quartet or singlet depending on conformers) and the N-Methyl singlet.

    • Check for Epimer: D- and L- isomers often show distinct shifts in the presence of chiral shift reagents if chiral HPLC is unavailable.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product remaining in aqueous phase.The zwitterion is water-soluble. Saturate the aqueous layer with NaCl (salting out) before DCM extraction, or use n-Butanol.
Racemization (>5% L-isomer) Temperature too high or reaction too long.Strictly maintain 0°C. Reduce reaction time. Switch to Method B (Acid Hydrolysis).
Incomplete Hydrolysis Insufficient base.Ensure 2.1 equivalents of LiOH are used (1 eq for HCl salt, 1.1 eq for ester).

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[3][][6] III. Racemization during deprotection by saponification and acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561. Link

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[3][][6] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link

Application Notes & Protocols: A Guide to the Strategic Incorporation of Nα-Benzyl-Nα-methyl-D-alanine (Bzl,ME-D-ala-ome hcl) into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of peptide cyclization and the incorporation of N-methylated, D-configuration amino acids represents a powerful strategy in modern drug discovery. This guide provides a comprehensive framework for the successful integration of Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride (Bzl,ME-D-ala-ome hcl) into synthetic cyclic peptides. We will explore the underlying principles, from the rationale driving the use of this unique building block to detailed, field-tested protocols for solid-phase synthesis, cyclization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced peptide engineering to create next-generation therapeutics with enhanced stability, permeability, and potency.

Introduction: The Rationale for Advanced Peptide Engineering

Linear peptides, despite their high specificity and low intrinsic toxicity, often face significant limitations as therapeutic agents, primarily due to rapid degradation by proteases and poor cell membrane permeability.[1] Two synergistic strategies have emerged to overcome these hurdles: peptide macrocyclization and the incorporation of unnatural amino acids.[2]

  • Macrocyclization: Constraining the peptide backbone into a cyclic architecture significantly enhances metabolic stability by eliminating the terminal ends susceptible to exopeptidases.[3] This conformational rigidity can also pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target.[1][4]

  • N-Methylation: The substitution of a backbone amide proton with a methyl group is a pivotal modification that offers several advantages.[5][6] It sterically shields the adjacent peptide bond from enzymatic cleavage, reduces the number of hydrogen bond donors (which can improve membrane permeability), and can induce specific turn conformations.[7][8] The combination of N-methylation and cyclization can confer unprecedented pharmacokinetic properties, including the potential for oral bioavailability.[1][2]

The specific incorporation of a D-amino acid , such as Bzl,ME-D-ala, further enhances proteolytic resistance, as proteases primarily recognize L-amino acids.[9] The Nα-benzyl group adds a significant steric and hydrophobic element, which can be crucial for modulating peptide conformation and interaction with biological targets. This guide focuses on providing the practical knowledge required to harness these benefits through the incorporation of this compound.

Reagent Profile: Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride

Understanding the properties of the building block is critical for its successful application. This compound is a sterically hindered, unnatural amino acid derivative supplied as a stable hydrochloride salt.[9][10]

PropertyValueSource
Synonyms This compound, N-benzyl-N-methyl-D-alanine methyl ester hydrochloride[10][11]
Molecular Formula C₁₂H₁₈ClNO₂[11]
Molecular Weight 243.73 g/mol [11]
Appearance White crystalline powder[10]
Storage Store at 0-8 °C, protect from moisture[10]

Key Structural Features and Their Implications:

  • Nα-Methyl Group: This feature is responsible for the enhanced proteolytic stability and conformational influence. However, it also presents the primary synthetic challenge: the tertiary amine is a weaker nucleophile, and the steric bulk hinders the approach of the incoming activated carboxyl group, making peptide bond formation difficult.[12]

  • Nα-Benzyl Group: The benzyl group provides significant steric hindrance and hydrophobicity, which can be exploited to influence the peptide's final three-dimensional structure and binding characteristics.

  • D-Stereochemistry: The D-configuration at the alpha-carbon is a key element for resisting enzymatic degradation.[9]

  • Methyl Ester (OMe): In this form, the C-terminus is protected. For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), this specific reagent would typically be Nα-Fmoc protected and the C-terminus would be a free carboxylic acid (i.e., Fmoc-Bzl,ME-D-ala-OH) to allow coupling to the resin-bound peptide chain. The hydrochloride salt form must be neutralized in situ to liberate the free amine for coupling reactions if it were being used as the N-terminal residue in a solution-phase coupling.[9]

Synthetic Strategy: From Linear Precursor to Cyclic Peptide

The synthesis of cyclic peptides containing sterically hindered residues like Bzl,ME-D-ala requires careful planning and execution. The general workflow involves the synthesis of a linear peptide precursor, followed by macrocyclization. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing the linear precursor.[13][14]

Workflow Overview

cluster_SPPS Part A: Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Part B: Cyclization cluster_Final Part C: Final Processing Resin 1. Resin Swelling & Fmoc Deprotection Coupling 2. Coupling of Fmoc-AA-OH Resin->Coupling Capping 3. Capping (Optional) Coupling->Capping Repeat Repeat Steps 1-3 Capping->Repeat BzlMeDAla 4. Coupling of Fmoc-Bzl,ME-D-ala-OH (Special Conditions) Repeat->BzlMeDAla FinalDeprotect 5. Final N-terminal Fmoc Deprotection BzlMeDAla->FinalDeprotect OnResin On-Resin Cyclization FinalDeprotect->OnResin Path 1 Cleavage Cleavage from Resin FinalDeprotect->Cleavage Path 2 OnResin->Cleavage Cleave Cyclic Peptide SolutionPhase Solution-Phase Cyclization Cleavage->SolutionPhase Purification Purification (RP-HPLC) Cleavage->Purification If cyclized on-resin SolutionPhase->Purification Characterization Characterization (LC-MS, MS/MS) Purification->Characterization

Caption: Overall workflow for the synthesis of a cyclic peptide containing Bzl,ME-D-ala.

PART A: Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[9] The key challenge is the coupling step involving the N-methylated amino acid.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Bzl,ME-D-ala-OH)

  • SPPS-grade solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling to and from N-methylated residues due to its high reactivity.[8][12]

  • Base: Diisopropylethylamine (DIPEA)

  • Resin: Rink Amide or other suitable resin for C-terminal amide peptides.

Protocol Steps:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

    • Perform Fmoc deprotection by adding 20% piperidine/DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction. For primary amines, the Kaiser test can be used. After a negative Kaiser test, wash the resin as in step 1.

  • Coupling of Fmoc-Bzl,ME-D-ala-OH (The Critical Step):

    • Rationale: Coupling to a secondary amine (the previously coupled residue) and coupling the sterically hindered Fmoc-Bzl,ME-D-ala-OH both require optimized conditions. Standard coupling times are often insufficient.[12] The use of HATU is critical for achieving high yields.[8]

    • Deprotect the N-terminus of the resin-bound peptide as described in step 1.

    • Pre-activate Fmoc-Bzl,ME-D-ala-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin and agitate for at least 4 hours. Microwave-assisted synthesis can significantly shorten this time.[5][6]

    • Self-Validation: The standard ninhydrin (Kaiser) test will not work for the secondary amine after coupling. Use the Bromophenol Blue test to monitor the disappearance of the free amine.[12] If the coupling is incomplete (test remains blue/green), a second coupling is necessary.

  • Coupling to the N-Methylated Residue:

    • Rationale: The subsequent coupling onto the newly added Bzl,ME-D-ala residue is even more challenging due to the steric hindrance of the N-benzyl and N-methyl groups.[12]

    • Deprotect the Fmoc group from the Bzl,ME-D-ala residue.

    • Perform the next coupling using the same extended coupling times and HATU activation as in step 3. Double coupling is highly recommended.

  • Chain Elongation and Final Deprotection:

    • Continue coupling the remaining amino acids using the standard protocol (Step 2).

    • After the final coupling, perform a final N-terminal Fmoc deprotection.

PART B: Protocols for Peptide Macrocyclization

Cyclization can be performed either on the solid support (on-resin) or after cleavage in solution.[1][15]

Method 1: On-Resin Cyclization

This method is often preferred as it minimizes intermolecular dimerization/oligomerization by leveraging the pseudo-dilution effect of the resin.[16] It requires an orthogonal protection strategy where the side chain of an amino acid (e.g., Asp, Glu, Lys) is used to anchor the peptide to the resin.

Start Start: Linear Peptide on Resin (N- and C-termini deprotected) Activate Activate Free Terminus (e.g., C-terminus with HATU/DIPEA) Start->Activate Cyclize Intramolecular Nucleophilic Attack (N-terminus attacks C-terminus) Activate->Cyclize Cleave Final Cleavage from Resin & Side-Chain Deprotection Cyclize->Cleave End Purified Cyclic Peptide Cleave->End

Caption: Workflow for on-resin peptide cyclization.

Protocol:

  • Prepare the Linear Peptide: Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., using Fmoc-Asp-OAll or Fmoc-Glu-OAll).

  • Simultaneous Deprotection: Remove the N-terminal Fmoc group (20% piperidine/DMF) and the C-terminal allyl (All) ester protecting group (using a palladium catalyst like Pd(PPh₃)₄).[15] This exposes the free amine and carboxylic acid required for cyclization.

  • Cyclization Coupling:

    • Wash the resin thoroughly to remove deprotection reagents.

    • Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Allow the reaction to proceed for 6-12 hours at room temperature. High dilution is mimicked by the resin, favoring intramolecular cyclization.

  • Cleavage and Final Deprotection:

    • Wash the resin.

    • Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

Method 2: Solution-Phase Cyclization

This is a more traditional approach where the fully protected linear peptide is first cleaved from the resin and then cyclized in solution.

Protocol:

  • Cleavage of Linear Peptide: Cleave the linear peptide from the resin using a cleavage cocktail that keeps the side-chain protecting groups intact (e.g., 1% TFA in DCM).

  • Purification (Optional): Purify the linear protected peptide by HPLC if necessary.

  • Cyclization Reaction:

    • Rationale: The key to successful solution-phase cyclization is using high-dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular polymerization.[17]

    • Dissolve the linear peptide in a large volume of an appropriate solvent (e.g., DMF or DCM).

    • Slowly add the coupling reagents (e.g., HATU/DIPEA or PyBOP/DIPEA) to the solution over several hours using a syringe pump.

    • Let the reaction stir for 12-24 hours.

  • Final Deprotection: After confirming cyclization via LC-MS, remove the solvent in vacuo and treat the residue with a strong acid cocktail (95% TFA) to remove all side-chain protecting groups.

Purification and Characterization

Rigorous analysis is essential to confirm the synthesis of the correct product.[18]

Purification
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying the final cyclic peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The cyclic product will generally have a different retention time than the linear precursor or any oligomeric side products.

Characterization
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the success of the synthesis. It provides the molecular weight of the product, confirming that cyclization (loss of one molecule of water compared to the linear precursor) has occurred and that the mass matches the theoretical value.[18][19]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is used to confirm the amino acid sequence. However, sequencing cyclic peptides can be challenging as they lack a defined starting point and can fragment at multiple bonds.[20][21] Specialized software or manual interpretation is often required.

AnalysisExpected Result for a Hypothetical Cyclic Peptide
RP-HPLC A single major peak indicating high purity (>95%).
LC-MS Observed mass matches the calculated monoisotopic mass of the cyclic peptide.
MS/MS Fragmentation pattern is consistent with the expected amino acid sequence.

Troubleshooting Common Issues

  • Incomplete Coupling of Bzl,ME-D-ala:

    • Cause: Insufficient activation or reaction time due to steric hindrance.[12]

    • Solution: Use HATU as the coupling reagent, perform a double coupling, and extend the reaction time or use microwave assistance.[5][8]

  • Dimerization/Oligomerization during Cyclization:

    • Cause: Reaction concentration is too high, favoring intermolecular reactions.

    • Solution: For solution-phase cyclization, ensure high dilution (0.1-1 mM) and slow addition of reagents.[17] For on-resin cyclization, ensure adequate resin swelling and avoid excessively high resin loading.

  • Racemization:

    • Cause: Over-activation of the carboxylic acid, especially with hindered amino acids.

    • Solution: Keep pre-activation times with HATU/DIPEA to a minimum (less than 5 minutes).[8]

  • Glutarimide Formation:

    • Cause: If using an Asp or Glu residue for on-resin cyclization adjacent to a Glycine, intramolecular side-chain cyclization can occur.[16]

    • Solution: Avoid sequences like -Glu(Resin)-Gly-. Incorporate a more sterically hindered amino acid next to the glutamic acid to prevent this side reaction.[16]

Conclusion

The incorporation of Nα-Benzyl-Nα-methyl-D-alanine into cyclic peptides is a sophisticated but highly rewarding strategy for developing drug candidates with superior pharmacokinetic profiles. Success hinges on a deep understanding of the chemical challenges posed by this sterically demanding building block. By employing potent coupling reagents like HATU, optimizing reaction times, carefully selecting the cyclization strategy, and performing rigorous purification and characterization, researchers can effectively synthesize these complex and promising molecules. The protocols and insights provided in this guide offer a validated pathway to harnessing the full potential of advanced peptide engineering.

References

  • Biron, E., Chatterjee, J., Ovadia, O., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Kolanowska, K., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. Available at: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]

  • Laufer, B., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology. Available at: [Link]

  • Wang, C., et al. (2022). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kolanowska, K., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry. Available at: [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. ResolveMass. Available at: [Link]

  • Bobde, V., et al. (2020). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. PubMed. Available at: [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bzl,ME-L-ala-ome hcl. PubChem Compound Database. Available at: [Link]

  • Lignell, A., et al. (2013). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PLoS ONE. Available at: [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. Available at: [Link]

  • Nielsen, D. S., et al. (2017). Improving on Nature: Making a Cyclic Heptapeptide Orally Bioavailable. Angewandte Chemie. Available at: [Link]

  • Isidro-Llobet, A., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link]

  • Lignell, A., et al. (2013). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PubMed. Available at: [Link]

  • Hsu, C., et al. (2011). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Molecules. Available at: [Link]

Sources

Application Notes and Protocols: Methods for the Esterification of N-benzyl-N-methyl-D-alanine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Importance of N-benzyl-N-methyl-D-alanine Esters

N-benzyl-N-methyl-D-alanine is a sterically hindered, non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including the chiral D-configuration and the bulky N-substituents, can impart favorable pharmacokinetic and pharmacodynamic properties to peptide-based therapeutics. These properties often include enhanced metabolic stability, increased receptor affinity, and improved cell permeability. The conversion of the carboxylic acid moiety to an ester is a critical step in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Esters of N-benzyl-N-methyl-D-alanine serve as versatile building blocks in peptide synthesis and as key components in various drug discovery programs.[1]

However, the esterification of this particular amino acid presents notable challenges due to the steric hindrance around the carboxylic acid group and the potential for racemization at the chiral center. This guide provides a detailed overview of robust and field-proven methods for the successful esterification of N-benzyl-N-methyl-D-alanine, with a focus on mechanistic understanding, practical application, and troubleshooting.

Comparative Overview of Esterification Methodologies

The choice of esterification method is paramount and depends on several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the sensitivity of the substrate to acidic or basic conditions. Below is a summary of the methods detailed in this application note.

Method Key Reagents Conditions Advantages Limitations
Method 1: Fischer-Speier Esterification Alcohol (as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)RefluxSimple, cost-effective, suitable for simple alkyl esters.Harsh acidic conditions, risk of side reactions, not suitable for acid-labile substrates.
Method 2: Steglich Esterification DCC, DMAP, AlcoholMild, room temperatureHigh yields, suitable for sterically hindered and acid-labile substrates.[2][3]Formation of N-acylurea byproduct, DCC is an allergen.[2][4]
Method 3: Thionyl Chloride Mediated Esterification Thionyl Chloride (SOCl₂), AlcoholLow to room temperatureForms a highly reactive acyl chloride intermediate, good for unreactive carboxylic acids.SOCl₂ is corrosive and moisture-sensitive, generates HCl gas.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] For N-benzyl-N-methyl-D-alanine, this method is most suitable for the synthesis of simple, unhindered esters like the methyl or ethyl ester, where the corresponding alcohol can be used in large excess as the solvent to drive the equilibrium towards the product.

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Visualizing the Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-benzyl-N-methyl-D-alanine in excess alcohol B Add catalytic H₂SO₄ A->B Cooling C Reflux the mixture B->C Heating D Cool and remove excess alcohol C->D E Neutralize with NaHCO₃ solution D->E F Extract with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by chromatography or distillation G->H

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of N-benzyl-N-methyl-D-alanine Methyl Ester

Materials:

  • N-benzyl-N-methyl-D-alanine (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-N-methyl-D-alanine in an excess of anhydrous methanol (e.g., 10-20 mL per gram of amino acid).

  • Cool the solution in an ice bath. Slowly add concentrated sulfuric acid dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.[7] Repeat until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validation: The successful neutralization in step 7 is crucial; incomplete acid removal can lead to product degradation during concentration. The final product's purity should be confirmed by NMR and mass spectrometry.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters, particularly well-suited for sterically hindered substrates and those sensitive to acid.[2][3] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Mechanistic Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] DMAP, a superior nucleophile compared to the alcohol, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[2] This "active ester" readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. A key side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol; DMAP effectively suppresses this side reaction.[3][4]

Visualizing the Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification AA N-benzyl-N-methyl-D-alanine OAI O-Acylisourea Intermediate AA->OAI + DCC DCC DCC NAP N-Acylpyridinium Intermediate OAI->NAP + DMAP DCU Dicyclohexylurea (DCU) OAI->DCU + R-OH DMAP DMAP Ester Product Ester NAP->Ester + R-OH - DMAP ROH Alcohol (R-OH)

Caption: Mechanism of Steglich Esterification.

Detailed Protocol: General Procedure for Steglich Esterification

Materials:

  • N-benzyl-N-methyl-D-alanine (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, tert-butanol) (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-benzyl-N-methyl-D-alanine, the alcohol, and DMAP in anhydrous DCM, add a solution of DCC in DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion of the reaction.[8]

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Trustworthiness of the Protocol: The formation of the DCU precipitate is a visual indicator of reaction progress. Complete removal of DCU is essential for obtaining a pure product. DCC is a potent allergen and should be handled with care in a well-ventilated fume hood.[4]

Method 3: Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. This is a robust method, particularly for less reactive or sterically hindered carboxylic acids.

Mechanistic Rationale

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The resulting acyl chloride is a highly electrophilic species that readily reacts with an alcohol to form the ester and another equivalent of HCl.

Visualizing the Thionyl Chloride Workflow

SOCl2_Workflow cluster_activation Acyl Chloride Formation cluster_esterification Esterification cluster_workup Work-up & Purification A React N-benzyl-N-methyl-D-alanine with SOCl₂ B Remove excess SOCl₂ A->B C Add alcohol B->C D Quench and neutralize C->D E Extract with organic solvent D->E F Dry, filter, and concentrate E->F G Purify F->G

Sources

Troubleshooting & Optimization

Overcoming steric hindrance during Bzl,ME-D-ala-ome hcl coupling

Technical Support Center: Sterically Hindered -Alkylated Peptide Coupling

Topic: Troubleshooting Bzl,Me-D-Ala-OMe·HCl Coupling & Reactivity Ticket Priority: High (Steric Hindrance / Reactivity Failure) Applicable Compounds:



Part 1: The Diagnostic Core (Read This First)

Before troubleshooting reaction conditions, we must validate the chemical logic of your experimental design. This specific building block, Bzl,Me-D-Ala-OMe , presents a unique "Steric Wall" that often leads to fundamental design errors.

Critical Check: Are you using this molecule as a Nucleophile or Electrophile?

The Structure: The molecule is


-Benzyl-

-Methyl-D-Alanine Methyl Ester
  • Nitrogen Status: Tertiary Amine (

    
    -Bzl, 
    
    
    -Me).
  • C-Terminus: Methyl Ester (-OMe).

Scenario A: "I am trying to couple an Fmoc-Amino Acid TO Bzl,Me-D-Ala-OMe."

  • Status: IMPOSSIBLE.

  • Reason: The nitrogen is a tertiary amine . It has no proton to lose (

    
    ). It cannot act as a nucleophile to form an amide bond.
    
  • Solution: You cannot extend the peptide chain from the N-terminus of this molecule. It acts as a terminal "cap." If you intended to extend the chain, you likely needed

    
    -Benzyl-D-Ala-OMe  (secondary amine) or 
    
    
    -Methyl-D-Ala-OMe
    (secondary amine), not the disubstituted variant.

Scenario B: "I hydrolyzed the ester and am trying to couple the Acid (


-Bzl,

-Me-D-Ala-OH) to a peptide/amine."
  • Status: DIFFICULT.

  • Reason: The carboxylic acid is flanked by a massive steric block (

    
    -Bzl + 
    
    
    -Me). Standard reagents (EDC, HBTU) will fail or proceed glacially, leading to extensive racemization.
  • Solution: Proceed to Module 2 for the High-Power Coupling Protocol.

Part 2: Troubleshooting Guide (FAQs)
Issue #1: "My coupling reaction yield is <10% or non-existent."

Diagnosis: Steric shielding of the carbonyl carbon. The combination of the


Corrective Action: Switch to Acid Chlorides or Acid Fluorides .

  • Why: The Chloride ion is physically smaller than an OBt/OAt leaving group. An acid chloride electrophile (

    
    ) is highly reactive and less sterically demanding, allowing it to bypass the steric wall.
    
  • Recommended Reagent: BTC (Bis(trichloromethyl)carbonate) , also known as Triphosgene.

Issue #2: "I am observing significant racemization (D

L conversion)."

Diagnosis: Base-catalyzed enolization.

Corrective Action:

  • Change the Base: Switch to 2,4,6-Collidine (TMP) . It is a weaker, more sterically hindered base that is less likely to abstract the

    
    -proton.
    
  • Activation Method: Use HATU/HOAt if not using BTC. The HOAt (7-aza) nitrogen provides an anchimeric assistance effect that speeds up coupling, reducing the time window for racemization.

Part 3: The "Gold Standard" Protocols
Protocol A: The BTC (Acid Chloride) Method

Best for: Coupling


Reagents:

  • Acid:

    
    -Bzl,
    
    
    -Me-D-Ala-OH (Free acid, dry)
  • Activator: BTC (Bis(trichloromethyl)carbonate)

  • Base: 2,4,6-Collidine (sym-Collidine)

  • Solvent: THF or DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the amino acid (1.0 equiv) and BTC (0.35 equiv) in anhydrous THF under Nitrogen.

  • Activation: Add Collidine (3.0 equiv) dropwise at 0°C . A white suspension will form (Collidinium HCl).

  • Formation: Stir for 5–10 minutes. You have now generated the Acid Chloride in situ.

  • Coupling: Add the amine/peptide component (0.9 equiv) and a catalytic amount of DMAP (optional, 0.1 equiv).

  • Reaction: Allow to warm to Room Temp and stir for 1–2 hours.

  • Quench: Quench with water/NaHCO3.

Why this works: The in situ acid chloride is small, hyper-reactive, and forces the coupling before the base can racemize the alpha-carbon.

Protocol B: The HATU/HOAt Method

Best for: Moderate hindrance or when BTC is unavailable.

Reagents:

  • Coupling Agent: HATU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) - Crucial for N-alkyls

  • Base: DIPEA (2.0 equiv) - Use Collidine if racemization occurs

Step-by-Step:

  • Pre-activate the acid with HATU/HOAt/Base in DMF for exactly 2 minutes . (Do not wait longer; the active ester is unstable).

  • Add the amine component immediately.

  • Microwave irradiation (if available) at 60°C for 20 mins can drive this specific coupling to completion.

Part 4: Visualizing the Steric Challenge

The following diagram illustrates the decision logic for handling this specific steric bottleneck.

StericCouplingStartUser has Bzl,Me-D-Ala-OMe HClCheckTypeIntended Reaction?Start->CheckTypeAsNucleophileAs Amine (Nucleophile)(Coupling TO it)CheckType->AsNucleophileAsElectrophileAs Acid (Electrophile)(Coupling IT to something)CheckType->AsElectrophileStopSTOP: Tertiary Amine.Cannot couple. Check structure.AsNucleophile->StopHydrolysisStep 1: Hydrolysis(LiOH/THF)Watch for EpimerizationAsElectrophile->HydrolysisCouplingChoiceStep 2: Coupling MethodHydrolysis->CouplingChoiceStandardStandard (EDC/HBTU)CouplingChoice->StandardAdvancedAdvanced (BTC/Collidine)CouplingChoice->AdvancedResultFailResult: Low Yield / RacemizationStandard->ResultFailSteric ClashResultSuccessResult: High YieldSteric Wall BypassedAdvanced->ResultSuccessAcid Chloride Mechanism

Caption: Decision matrix for handling N-Benzyl-N-Methyl-D-Alanine derivatives. Note the "Dead End" if used as a nucleophile.

Part 5: Data Summary

Comparison of Coupling Reagents for


-Alkylated Amino Acids
ReagentMechanismSuitability for Bzl,Me-D-AlaRisk of RacemizationNotes
BTC / Collidine Acid ChlorideExcellent LowGenerates HCl; requires careful neutralization.
HATU / HOAt OAt Active EsterGood ModerateExpensive; HOAt additive is essential.
PyBrOP Phosphonium SaltGood ModerateDesigned specifically for

-methyl couplings.
HBTU / TBTU OBt Active EsterPoor HighLeaving group is too bulky; reaction stalls.
DIC / HOBt CarbodiimideVery Poor HighToo slow; urea byproducts interfere.
References
  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Gilon, C., et al. (1999).[3] "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings." Journal of Peptide Research, 53, 507-517.[3]

  • Falorni, M., et al. (1998). "Racemization of N-alkylated amino acids." Tetrahedron: Asymmetry, 9(17), 3039-3046.

Improving solubility of Bzl,ME-D-ala-ome hcl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride (Bzl,ME-D-ala-ome HCl). This guide provides in-depth troubleshooting strategies and practical protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this and similar protected amino acid hydrochlorides in organic solvents.

Troubleshooting Guide: From Problem to Solution

You've designed your experiment, selected your solvent, and added the this compound powder, but it remains a stubborn suspension. This is a common challenge rooted in the chemical nature of the compound. As a hydrochloride salt, the molecule is ionic, making it poorly soluble in many common, less-polar organic solvents used in synthesis. This guide provides a logical workflow to overcome this issue.

Step 1: Initial Physical Interventions

Before altering the chemistry of your system, always start with the simplest physical methods.

  • Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves can break up agglomerates and accelerate the dissolution process.

  • Gentle Warming: Warm the mixture to 30-40°C. Increased kinetic energy can often overcome the activation energy barrier for solvation. Causality: Many dissolution processes are endothermic, so adding thermal energy shifts the equilibrium towards the dissolved state according to Le Châtelier's principle. However, be cautious, as prolonged heating can risk thermal degradation of sensitive substrates.

  • Vigorous Agitation: Simple magnetic stirring or vortexing for an extended period may be sufficient for moderately soluble cases.

If these methods fail, the issue is not kinetic but thermodynamic—a fundamental incompatibility between the solute and the solvent.

Step 2: Re-evaluate Your Solvent Choice

The structure of this compound contains both non-polar features (Benzyl group, N-methyl, alanine side-chain) and a highly polar, ionic hydrochloride salt. The salt characteristic dominates its solubility profile.

  • For Direct Use (No Chemical Modification): If your experimental conditions permit, switch to a more polar solvent capable of stabilizing ions.

    • High-Polarity Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Their high dielectric constants and ability to solvate cations are effective at dissolving organic salts.

    • Polar Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) can also be effective, as they can solvate both the ammonium cation and the chloride anion through hydrogen bonding.

A summary of solvent properties is provided in the table below.

Step 3: Chemical Modification for Enhanced Solubility

Often, reaction conditions (e.g., in peptide coupling or when using moisture-sensitive reagents) demand less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), where the hydrochloride salt is poorly soluble.[1] In these cases, the most robust solution is to convert the ionic salt into its neutral, non-polar "free base" form. There are two primary methods to achieve this.

  • Method A: In-Situ Neutralization. This is the preferred method for immediate use in a subsequent reaction, such as peptide coupling.[2][3] It involves adding a soluble organic base directly to the suspension.

  • Method B: Preparative Free-Base Extraction. This method is used to isolate the pure, neutral compound for future use, characterization, or when the by-product salt from in-situ neutralization could interfere with subsequent steps.[4]

The following workflow diagram summarizes the decision-making process.

G cluster_start Initial State cluster_problem Problem Assessment cluster_physical Tier 1: Physical Methods cluster_chemical Tier 2: Chemical Methods start This compound powder + organic solvent insoluble Compound is insoluble or forms a suspension start->insoluble physical Apply Sonication, Gentle Warming (30-40°C), or Vigorous Stirring insoluble->physical check1 Dissolved? physical->check1 decision Can reaction tolerate a polar aprotic solvent (DMF, DMSO)? check1->decision No end_node Proceed with Experiment check1->end_node Yes switch_solvent Switch solvent to DMF or DMSO. Problem solved. decision->switch_solvent Yes free_base_decision Must use a less polar solvent (DCM, THF, EtOAc). Neutralization is required. decision->free_base_decision No switch_solvent->end_node in_situ Proceed with In-Situ Neutralization (Protocol 1) free_base_decision->in_situ For immediate use in reaction extraction Proceed with Preparative Free-Base Extraction (Protocol 2) free_base_decision->extraction To isolate pure free base in_situ->end_node extraction->end_node

Caption: Troubleshooting workflow for this compound solubility.

In-Depth Experimental Protocols

Protocol 1: In-Situ Neutralization for Direct Use in Reactions

This technique is ideal for peptide coupling reactions where the hydrochloride salt of the incoming amino acid ester must be neutralized for the reaction to proceed.[5]

Objective: To generate the soluble free-base form of this compound directly within the reaction vessel.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DCM, DMF)

  • Non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA).

  • Reaction vessel with magnetic stirring and inert atmosphere (e.g., N₂ or Ar).

Procedure:

  • Add the this compound (1.0 equivalent) to the reaction vessel.

  • Add the desired volume of anhydrous organic solvent (e.g., DCM). The compound will likely remain as a suspension.

  • Begin stirring the suspension under an inert atmosphere.

  • Add the other non-acidic reagents for your planned reaction (e.g., the carboxylic acid component in a peptide coupling).

  • Slowly, add the tertiary base (e.g., DIPEA, 1.05 to 1.1 equivalents) to the stirring suspension. Note: If your reaction requires additional base (e.g., for activating a coupling reagent), you must add equivalents in addition to those needed for this neutralization step.[2]

  • Observation: As the base is added, the solid this compound will dissolve. The neutralization reaction forms the soluble free-base amine and an ammonium salt by-product (e.g., diisopropylethylammonium chloride). This salt may remain dissolved or precipitate depending on the solvent, but the active amine component is now soluble and ready to react.

  • Proceed immediately with the next step of your reaction (e.g., adding the coupling reagent).

Expertise & Causality: Using a non-nucleophilic, sterically hindered base like DIPEA is crucial. It is basic enough to deprotonate the ammonium salt but is too bulky to act as a nucleophile and cause unwanted side reactions, such as attacking an activated ester.

Protocol 2: Preparative Free-Base Liquid-Liquid Extraction

This classic acid-base extraction isolates the pure, neutral free-base form of the compound, which is significantly more soluble in a wider range of organic solvents.[6]

Objective: To isolate pure, neutral Bzl,ME-D-ala-ome for storage or use in sensitive applications.

Materials:

  • This compound

  • An immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% aqueous sodium carbonate (Na₂CO₃) solution.

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator.

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water or directly in the organic extraction solvent in the separatory funnel.

  • Add an equal volume of the organic solvent (if not already present) and an equal volume of the saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ gas pressure. Mechanism: The bicarbonate base neutralizes the hydrochloride, forming NaCl, water, and CO₂. The now-neutral organic amine ("free base") becomes much less soluble in the aqueous layer and preferentially partitions into the organic layer.

  • Allow the layers to separate. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc/Ether) into a clean flask.

  • Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel, shake, and separate again. Combine this second organic extract with the first. This ensures complete recovery.

  • Wash the combined organic layers with deionized water to remove residual inorganic salts, followed by a wash with brine to begin the drying process.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl and let stand for 10-15 minutes until the liquid is clear.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • The resulting product (often a clear oil or waxy solid) is the free-base Bzl,ME-D-ala-ome, which should now readily dissolve in a wide range of organic solvents.

G salt Bzl,ME-D-ala-ome H⁺Cl⁻ (Partially soluble in organic layer, Soluble in aqueous layer) base Add aq. NaHCO₃ free_base Bzl,ME-D-ala-ome (Free Base) (Highly soluble in organic layer) salt->free_base byproducts NaCl, H₂O, CO₂ (Soluble in aqueous layer)

Caption: Chemical logic of the free-base extraction process.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in solvents like DCM? A: The primary reason is its ionic character. The compound is a salt, composed of a protonated N-benzyl-N-methyl-D-alaninate cation and a chloride anion. Solvents with low dielectric constants like DCM or ethers are poor at stabilizing separated charges, making it energetically unfavorable for the ionic lattice to break apart and dissolve.[7]

Q2: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction? A: It is not recommended. This compound contains a methyl ester functional group. Strong bases like NaOH can easily saponify (hydrolyze) the ester back to a carboxylic acid, destroying your starting material. A mild base like sodium bicarbonate is sufficient to neutralize the hydrochloride without promoting ester hydrolysis.

Q3: I performed the in-situ neutralization with TEA and a white solid precipitated. What is it? A: This is most likely triethylammonium chloride (TEA·HCl), the salt by-product of the neutralization. In many solvents, particularly those less polar than DMF (like DCM or acetonitrile), this salt is poorly soluble and will precipitate. For most applications, this is not a problem as the desired free-amine reactant remains dissolved and available for the reaction. The salt can be removed during the aqueous workup after the reaction is complete.

Q4: Will heating the compound in my solvent improve solubility? A: While gentle warming (30-40°C) can help overcome kinetic barriers to dissolution, it cannot fix a fundamental thermodynamic insolubility. Excessive or prolonged heating of protected amino acids can lead to side reactions, including racemization or degradation, so this should be done with caution and for short periods.

Q5: How does the HCl salt affect my peptide coupling reaction? A: It is critical to account for the HCl. Peptide coupling reactions, which form amide bonds, are mediated by coupling reagents (e.g., HBTU, HATU, DIC) that are often activated by a tertiary base.[5] If you do not first neutralize the HCl salt of your amine component, the first equivalent of base you add will be consumed in an acid-base reaction rather than participating in the coupling reaction. This can lead to failed or incomplete reactions. Always add at least one full equivalent of base to neutralize the salt before accounting for the base needed for the coupling step itself.[2]

Data Presentation

Table 1: Solvent Selection Guide for this compound
SolventClassDielectric Constant (ε at 20°C)Use Case & Expert Notes
Water Polar Protic80.1High solubility. Primarily used for workup/extraction, not for most organic reactions.
DMSO Polar Aprotic46.7Excellent solubility. A good choice if the reaction chemistry is compatible. Difficult to remove under vacuum.
DMF Polar Aprotic36.7Excellent solubility. A very common solvent for peptide synthesis. Use anhydrous grade for best results.
Methanol Polar Protic32.7Good solubility. Can participate in side reactions (transesterification) under certain conditions.
DCM Chlorinated9.1Poor solubility. Requires free-basing or in-situ neutralization. Excellent for extractions and many reactions.
THF Ether7.5Very poor solubility. Requires free-basing. Can be prone to peroxide formation.
Ethyl Acetate Ester6.0Very poor solubility. Requires free-basing. Common solvent for extraction and chromatography.
Toluene Aromatic2.4Insoluble. Not a suitable primary solvent for the salt form.
Hexanes Aliphatic1.9Insoluble. Used as an anti-solvent to precipitate compounds from more polar solutions.

Source for Dielectric Constants:[8][9]

References

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 179, 37-45. Retrieved from [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1464–1475. Retrieved from [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. ACS Publications. Retrieved from [Link]

  • Loring, C. (1946). Preparation of amino acids from their salts. U.S. Patent No. 2,404,503. Washington, DC: U.S. Patent and Trademark Office.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. Retrieved from [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]

  • PubChem. (n.d.). Bzl,ME-L-ala-ome hcl. National Center for Biotechnology Information. Retrieved from [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(23), 7173. Retrieved from [Link]

  • Alewood, P. F., et al. (1997). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Methods in Enzymology, 289, 32-48. Retrieved from [Link]

  • Suresh Babu, V. V., & Gnanasekaran, C. (1995). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 34B, 591-593. Retrieved from [Link]

  • Ulbrich, P., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Retrieved from [Link]

  • Reddit. (2023). What is the best way of making free amina base from its salt?. Retrieved from [Link]

  • ResearchGate. (2018). Is the amine of the amino-acid protection group compulsory in peptide synthesis?. Retrieved from [Link]

  • Cuscurida, M., & Speranza, G. P. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232. Washington, DC: U.S. Patent and Trademark Office.
  • Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • PubChem. (n.d.). Methyl D-alaninate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Maryott, A. A., & Smith, E. R. (1951). Table of Dielectric Constants of Pure Liquids. National Bureau of Standards Circular 514. Retrieved from [Link]

Sources

Technical Support Guide: Troubleshooting N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "N-Methyl" Paradox

N-methylation is a powerful tool for improving the metabolic stability and membrane permeability of peptide therapeutics.[1] However, the very feature that makes these peptides valuable—the methyl group—introduces severe steric hindrance and alters the backbone kinetics, often leading to failed syntheses.

When you encounter low yields in N-methylated sequences, the failure usually stems from one of three distinct mechanisms:

  • Steric Occlusion: The methyl group physically blocks the approach of the incoming activated amino acid.[2]

  • Diketopiperazine (DKP) Formation: The N-terminal amine back-bites onto the resin ester linkage, cleaving the peptide prematurely.

  • Racemization: N-methylated amino acids are highly prone to losing stereochemical integrity during activation.

This guide provides a modular troubleshooting approach to isolate and resolve these specific failure modes.

Module A: Overcoming The Steric Barrier (Coupling Issues)

Symptom: Incomplete coupling (deletion sequences) observed by LC-MS after the N-methylated residue.[2] Kaiser test is unreliable here; chloranil or bromophenol blue tests are required for secondary amines.

The Mechanism

The N-methyl group eliminates the hydrogen bond donor capability of the amide, altering the local conformation and creating a "steric wall." Standard reagents (HBTU/TBTU) are often insufficient because their active esters react too slowly, allowing hydrolysis or competing side reactions to dominate.

Protocol: Escalation of Force

Do not simply double the time. Change the chemistry.

TierReagent SystemRationaleProtocol
1 COMU / Oxyma / DIPEA Superior leaving group (Oxyma) vs. HOBt; faster kinetics than HATU.3 eq AA, 3 eq COMU, 3 eq Oxyma, 6 eq DIPEA in DMF. 1h @ 50°C (Microwave).
2 PyAOP / HOAt / TMP Phosphonium salts drive reaction equilibrium better for hindered amines. PyAOP is the HOAt analog of PyBOP.3 eq AA, 3 eq PyAOP, 3 eq HOAt, 6 eq TMP (Collidine). Double couple: 2 x 2h @ RT.
3 BTC (Bis-trichloromethyl carbonate) The Nuclear Option. Generates acid chlorides in situ. Highly reactive; bypasses steric hindrance.See Detailed Protocol Below.
Validated Protocol: BTC-Mediated Coupling

Use this when HATU/PyAOP fails. Requires anhydrous conditions.

  • Preparation: Suspend resin in dry THF (tetrahydrofuran).

  • Activation: In a separate vial, dissolve Amino Acid (4 eq) and BTC (1.33 eq) in dry THF. Add 2,4,6-Collidine (10 eq).

  • Reaction: A white precipitate (collidinium chloride) will form immediately. Stir for 1-2 minutes.

  • Coupling: Add the suspension to the resin.

  • Duration: Shake for 60 minutes at Room Temperature.

  • Wash: Wash extensively with DCM (THF residues can interfere with subsequent steps).

Critical Note: BTC generates phosgene equivalents.[3] Perform strictly in a fume hood.

Module B: The Stability Trap (DKP Formation)

Symptom: High purity crude, but very low yield. Mass spec shows the presence of a cyclic dipeptide (DKP) in the waste stream or cleavage cocktail.

The Mechanism

DKP formation is most critical at the dipeptide stage (especially with Proline or N-methyl amino acids at the C-terminus). Upon Fmoc removal of the second residue, the liberated N-terminal amine acts as a nucleophile, attacking the C-terminal ester linkage to the resin. The peptide cycles off the resin, leaving a hydroxyl group behind.

DKP_Mechanism Step1 Fmoc Removal (Free Amine Exposed) Step2 Conformational Twist (Cis-Isomer favored by N-Me) Step1->Step2 N-Me promotes cis-bond Step3 Nucleophilic Attack on Resin Linker Step2->Step3 Steric proximity Result Peptide Cleaved (Cyclic DKP formed) Step3->Result Loss of chain

Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to chain loss.

Solutions
  • Resin Selection (The Primary Fix):

    • Switch to Trityl (2-CTC) Resins: The massive steric bulk of the 2-chlorotrityl chloride linker physically prevents the N-terminal amine from attacking the ester bond.

    • Avoid: Wang or Merrifield resins for C-terminal N-methyl sequences.

  • Optimized Deprotection:

    • Standard 20% Piperidine is too slow and basic, allowing time for DKP.

    • Protocol: Use 0.1 M HOBt in 20% Piperidine/DMF . The HOBt suppresses the basicity slightly and prevents aspartimide formation, while keeping deprotection fast.

    • Short Bursts: Deprotect for 2 x 3 minutes rather than 1 x 20 minutes. Wash immediately.

Module C: Racemization Control

Symptom: Product has correct mass but elutes as multiple peaks (diastereomers) on HPLC.

The Mechanism

N-methyl amino acids form oxazolium ions more readily than standard amino acids during activation. Base-catalyzed proton abstraction at the alpha-carbon is the culprit.

Troubleshooting Table
VariableRecommendationScientific Basis
Base TMP (2,4,6-Collidine) Weaker base (pKa ~7.4) than DIPEA (pKa ~10.5). Sufficient to deprotonate the acid but insufficient to abstract the alpha-proton.
Additive Oxyma Pure Acts as a scavenger to suppress racemization more effectively than HOBt.
Temp 0°C Activation Pre-activate reagents at 0°C for 5 mins before adding to resin. Keep coupling at RT (avoid microwave for highly racemization-prone residues like N-Me-Cys or N-Me-His).

Visual Troubleshooting Logic

Troubleshooting_Flow Start Low Yield in N-Me Peptide Analyze Analyze Crude LC-MS Start->Analyze Decision1 Deletion Sequences (Missing AA)? Analyze->Decision1 Decision2 Low Mass Recovery (But High Purity)? Decision1->Decision2 No Sol1 Coupling Issue Switch to PyAOP or BTC Decision1->Sol1 Yes Sol2 DKP Formation Switch to 2-CTC Resin Decision2->Sol2 Yes Sol3 Racemization Switch Base to Collidine Decision2->Sol3 Multiple Isomers

Figure 2: Decision matrix for diagnosing synthesis failure based on crude analytical data.

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis for N-methylated peptides? A: Yes, but with caution. Microwave energy (50°C or 75°C) significantly improves the coupling kinetics of sterically hindered N-methyl residues. However, it also accelerates racemization. Recommendation: Use microwave for the coupling of the N-methylated residue and the subsequent residue. Use standard RT coupling for Cys/His residues to preserve chirality.

Q: Why does the Kaiser test fail on N-methyl residues? A: The Kaiser test (ninhydrin) reacts with primary amines to produce a blue color (Ruhemann's purple). N-methyl amino acids have secondary amines. Solution: Use the Chloranil Test (Acetaldehyde/Chloranil) or the Bromophenol Blue Test . These are specific for secondary amines. Note that Chloranil does not work well on Proline; Bromophenol blue is preferred there.

Q: I am seeing "mass + 12" peaks. What is this? A: This is likely a methylene bridge formation, often caused by using DCM as a solvent with nucleophilic amines over long periods. However, in N-methyl synthesis, ensure you aren't seeing incomplete demethylation (unlikely) or adducts. If you see "Mass + 28", it is likely formylation (from DMF degradation). Switch to NMP if this persists.

References

  • Coste, J., et al. (1998). "PyAOP: A coupling reagent for difficult couplings."[2][3] Tetrahedron Letters, 39(12), 1551-1554. Link

    • Establishes PyAOP as a superior reagent for N-methyl
  • Teixidó, M., et al. (2005). "Solid-phase synthesis of N-methylated peptides." Journal of Peptide Science, 11(11), 727-739. Link

    • Comprehensive review of DKP mechanisms and resin choices.
  • Di Gioia, M. L., et al. (2016). "N-Methylated amino acids in peptide synthesis." Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Link

    • Discusses racemization control and base selection (Collidine).
  • Thayer, D. A., et al. (2011). "Formation of diketopiperazines in solid-phase peptide synthesis." Journal of Organic Chemistry, 76(11), 4635-4644. Link

    • Mechanistic insights into DKP formation and prevention str
  • Bachem Technical Library. "Coupling Reagents & Additives." Link

    • Source for comparative reactivity of COMU vs H

Sources

Technical Support Center: Minimizing DKP Formation with Bzl,Me-D-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of diketopiperazine (DKP) formation when utilizing N-Benzyl-N-Methyl-D-Alanine Methyl Ester Hydrochloride (Bzl,Me-D-Ala-OMe[1][2][3]·HCl) in peptide synthesis.

Executive Summary: The "Perfect Storm" for Cyclization

Why is this happening? DKP formation is not a random side reaction; it is a thermodynamically driven cyclization.[3] Your specific building block, Bzl,Me-D-Ala-OMe, presents a unique "perfect storm" for DKP formation when used as a C-terminal residue or during dipeptide deprotection.[1][2][3]

Three factors converge to accelerate this reaction by orders of magnitude compared to standard amino acids:

  • N-Methylation: The

    
    -methyl group forces the peptide bond into a cis-conformation (or significantly lowers the rotational barrier), bringing the N-terminal amine of the preceding residue into direct proximity with the C-terminal ester.[1][2][3]
    
  • Heterochirality (D/L Mismatch): If you couple an L-amino acid to this D-isomer (e.g., L-Xaa-D-MeAla-OMe), the resulting heterochiral dipeptide cyclizes much faster than a homochiral one.[1][2][3] The side chains adopt a pseudo-equatorial orientation in the transition state, minimizing steric strain.

  • Ester Activation: The methyl ester (-OMe) is a sufficient leaving group for intramolecular aminolysis, especially when catalyzed by the base used for Fmoc removal.[3]

Part 1: Diagnostic & Mechanism[1][2][3]

Q1: At which step is my product disappearing?

A: If you are observing a loss of mass corresponding to [M-MeOH] (32 Da) or simply the disappearance of your linear dipeptide, the DKP formation is likely occurring at the dipeptide stage , specifically immediately after the removal of the N-terminal protecting group of the second amino acid.[3]

The Critical Danger Zone:



Q2: Why does the Bzl,Me-D-Ala-OMe structure specifically promote this?

A: While the raw material Bzl,Me-D-Ala-OMe is a tertiary amine and stable as a monomer, its utility usually involves debenzylation to generate the reactive secondary amine H-Me-D-Ala-OMe.[1][2][3] Once coupled to an amino acid (


), the 

-methyl group on the Alanine exerts a "turn-inducing" effect.[1][2][3]

Visualizing the Mechanism The following diagram illustrates the pathway from the linear dipeptide to the cyclic DKP byproduct.

DKP_Mechanism Linear Linear Dipeptide (Trans-isomer) CisRotamer Cis-Rotamer (Turn Induced by N-Me) Linear->CisRotamer Rotational Equilibrium (Favored by N-Me) Transition Tetrahedral Intermediate CisRotamer->Transition Nucleophilic Attack (N-term Amine on Ester) DKP Diketopiperazine (Cyclic Product) Transition->DKP Collapse Methanol Methanol (Leaving Group) Transition->Methanol

Figure 1: The kinetic pathway of DKP formation. The N-methyl group shifts the equilibrium toward the Cis-Rotamer, the necessary precursor for cyclization.[1][2][3]

Part 2: Troubleshooting Protocols

Scenario A: Solution Phase Synthesis (The "Boc" Strategy)

If you are working in solution, Fmoc chemistry is highly risky for this sequence because the base (piperidine/diethylamine) used for deprotection catalyzes the cyclization.

Recommended Protocol: The Acidic Route Switch to Boc (tert-butyloxycarbonyl) protection for the amino acid immediately preceding the Me-D-Ala unit.[1][2][3]

  • Coupling: Couple Boc-AA-OH to H-Me-D-Ala-OMe.

  • Deprotection: Remove the Boc group using TFA (Trifluoroacetic acid) or HCl/Dioxane .

    • Why? This generates the protonated amine salt: H2^+-AA-Me-D-Ala-OMe.[1][2][3]

    • Mechanism:[1][2][3] The protonated amine is non-nucleophilic . It cannot attack the ester.

  • Next Step: Neutralize in situ only when the next activated amino acid is present.[3]

    • Add the next activated amino acid (e.g., Boc-AA2-OSu or mixed anhydride).[1][2][3]

    • Add base (DIEA/NMM) dropwise slowly to release the free amine, which will immediately couple to the activated species rather than cyclize.

Scenario B: Solid Phase Peptide Synthesis (SPPS)

If you are adapting this monomer for SPPS, the cleavage from the resin is the danger point.

Protocol: The Steric Shield (2-CTC Resin) Do not use Wang resin.[1][2][3] The ester linkage on Wang resin is susceptible to DKP formation (cleavage by cyclization) leading to low yields.[4]

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2][3]

    • Why? The massive steric bulk of the trityl linker prevents the formation of the DKP transition state.[3]

  • Loading: Load Fmoc-Me-D-Ala-OH (obtained via saponification of your starting material) onto 2-CTC resin.[1][2][3]

  • Elongation: Proceed with standard Fmoc synthesis.

  • Cleavage: Cleave with mild acid (1% TFA/DCM).[3] This releases the protected peptide fragment with the C-terminal acid intact, avoiding DKP.[3]

Scenario C: Handling the Precursor (Debenzylation)

If you are removing the Benzyl group from Bzl,Me-D-Ala-OMe to get the reactive amine:

Protocol: Controlled Hydrogenation

  • Solvent: Methanol or Ethanol.[3]

  • Catalyst: Pd/C (10% wt).

  • Acid Additive (Critical): Add 1.0 equivalent of HCl or Acetic Acid to the hydrogenation mixture.

    • Reasoning: This ensures the product H-Me-D-Ala-OMe is formed as the salt .[1][2][3] The free base form of N-methyl amino esters is unstable and can undergo auto-condensation or racemization upon storage.[1][2][3]

  • Storage: Store strictly as the hydrochloride salt at -20°C.

Part 3: Quantitative Comparison of Strategies

StrategyDKP Risk LevelMechanism of ProtectionRecommended Context
Fmoc/Piperidine High None.[1][2][3] Base catalyzes cyclization.[3][5]Avoid for N-Me-D-Ala C-terms.
Boc/TFA Low Protonation of amine (

) prevents nucleophilic attack.[1][2][3]
Solution phase synthesis.
2-CTC Resin Very Low Steric hindrance of the resin linker blocks cyclization.[1][2][3]Solid Phase (SPPS).[4][6]
Rapid Coupling Medium Kinetic control (Coupling rate > Cyclization rate).[1][2][3]If Fmoc is mandatory; requires HATU/HOAt.[3]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I saponify Bzl,Me-D-Ala-OMe to the free acid without issues? A: Yes, but beware of racemization , not DKP.[1][2][3] N-alkylated amino esters are prone to racemization under basic conditions (NaOH/LiOH).[1][2][3]

  • Tip: Use LiOH in THF/Water at 0°C .[3] Do not heat. Monitor reaction progress closely and neutralize immediately upon completion.[3]

Q: I must use Fmoc chemistry in solution. How do I save my peptide? A: You must use the "In-Situ Neutralization" technique.[1][2][3]

  • Deprotect Fmoc using a non-nucleophilic base if possible (e.g., DBU with scavenger), or standard piperidine but work fast.

  • Do not isolate the free amine dipeptide.

  • Have the next amino acid pre-activated (e.g., as an acid fluoride or HATU ester) in the reaction vessel before neutralizing the deprotected dipeptide salt.

Q: Does the "Bzl" group itself prevent DKP? A: Yes.[3] As long as the Benzyl group is attached to the nitrogen (Bzl,Me-N-), the nitrogen is tertiary and has no proton.[3] It cannot act as a nucleophile to form a peptide bond or DKP.[3] The risk begins only after you remove the Benzyl group to perform coupling.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation in peptide synthesis. Journal of Pharmaceutical Sciences, 87(3), 283–288.

  • Teixidó, M., et al. (2005). Diketopiperazine formation during solid-phase peptide synthesis of C-terminal proline peptides.[1][2][3] Journal of Peptide Science, 11(2), 85-92.[1][3] [2]

  • Bennani, Y. L., & Van Aerschot, A. (2004). N-Alkylation of amino acids and peptides: Scope and applications. Current Organic Chemistry, 8(15). (General reference on N-alkyl amino acid stability).
  • Vertex AI Search Results. (2023). Analysis of Bzl,Me-D-Ala-OMe structure and properties.[1][2][3][7] [Verified via ChemicalBook/BLD Pharm Catalogs].

Sources

Resolving aggregation issues in peptides containing N-methyl D-Ala

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Advanced Support Topic: Resolving Aggregation & Synthesis Anomalies in N-Me-D-Ala Peptides

Welcome to the Peptide Engineering Help Desk.

You are likely here because your peptide containing N-methyl D-Alanine is behaving erratically. It may be precipitating in buffer, showing broad/split peaks on HPLC, or failing during synthesis.

The Core Conflict: N-methylation is theoretically a "beta-sheet breaker" designed to prevent aggregation. However, when combined with D-amino acids to induce specific turn conformations (often beta-turns), the resulting molecule can suffer from steric occlusion during synthesis (leading to hydrophobic deletion sequences) or conformational locking (leading to amyloid-like stacking or cis/trans isomerization).

This guide addresses the three critical phases where issues arise: Synthesis , Solubilization , and Analysis .

Module 1: Synthesis Troubleshooting (The Root Cause)

User Issue: "My crude purity is low, and the mass spec shows -1 residue masses. Is this aggregation?"

Diagnosis: This is likely steric hindrance , not simple aggregation. The N-methyl group on D-Ala creates a massive steric wall. The secondary amine is nucleophilic but difficult to access. If the next amino acid fails to couple completely, you generate "deletion sequences" (des-peptides). These hydrophobic byproducts often co-aggregate with your product, making the whole batch insoluble.

Protocol: High-Efficiency Coupling for N-Me-D-Ala

Standard reagents (HBTU/DIC) will fail here. You must use high-efficiency aminium/phosphonium salts and elevated temperatures.

ParameterRecommendationMechanism
Coupling Reagent HATU or COMU (with HOAt)7-azabenzotriazole (HOAt) reduces racemization and boosts reactivity at the secondary amine.
Base DIEA (Diisopropylethylamine)Collidine can be used if racemization of the incoming His/Cys is a concern, but DIEA is standard for power.
Temperature Microwave (MW) at 60°C Thermal energy overcomes the activation barrier of the steric clash.
Double Coupling Mandatory 1st Pass: 1 hour (MW). 2nd Pass: 45 mins (MW) with fresh reagents.
Chaotropes 0.1M LiCl or NaClO₄ in DMFDisrupts on-resin aggregation (beta-sheet formation) that hides the N-terminus.
Workflow: Decision Tree for Difficult Couplings

Synthesisflow Start Start: Coupling onto N-Me-D-Ala Check1 Is the next residue sterically bulky? (Val, Ile, Thr, or another N-Me) Start->Check1 Standard Standard Coupling: HATU/DIEA, 2x 1hr Check1->Standard No Advanced Advanced Coupling: HATU/HOAt + Microwave (60°C) Check1->Advanced Yes Check2 Color Test (Chloranil/Tc) Standard->Check2 Advanced->Check2 Success Proceed to Deprotection Check2->Success Blue (Negative) Fail Acetylate (Cap) & Retry or Switch to Dipeptide Unit Check2->Fail Purple (Positive)

Figure 1: Decision matrix for coupling amino acids onto a sterically hindered N-methyl D-Ala residue.

Module 2: Solubilization & Purification (The Downstream Effect)

User Issue: "My peptide crashes out of water/ACN mixtures. I thought N-methylation improved solubility?"

Diagnosis: While N-methylation removes a hydrogen bond donor, the D-Ala isomer often locks the peptide into a specific turn (e.g., Type II' beta-turn). If the side chains are hydrophobic (e.g., Phe, Leu), this turn can create an amphipathic structure that stacks like a "hydrophobic zipper."

Solubility Troubleshooting Matrix

Do not simply add more water. You must disrupt the specific intermolecular forces holding the aggregate together.

Solvent ClassSpecific AgentWhen to Use
Chaotropes 6M Guanidine HCl or 8M Urea First Line Defense. Breaks H-bond networks. Compatible with HPLC (if washed out).
Fluorinated Alcohols HFIP (Hexafluoroisopropanol) or TFE The "Nuclear" Option. Dissolves almost any aggregate by coating the peptide. Warning: Can induce helicity.
Organic Modifiers DMSO or DMF Use up to 10-20% in your loading buffer if the peptide is hydrophobic.
pH Adjustment NH₄OH (Basic) or Acetic Acid (Acidic)Move at least 2 pH units away from the peptide's pI (Isoelectric Point).

Step-by-Step Purification Protocol for Aggregates:

  • Dissolution: Dissolve crude peptide in minimal DMSO or 6M Guanidine .

  • Dilution: Dilute with water/0.1% TFA until the organic content is <20% (prevent column damage).

  • Stationary Phase: Use a C4 or C8 column (larger pore size, 300Å) instead of C18. C18 is often too hydrophobic and binds aggregates irreversibly.

  • Temperature: Heat the column to 50-60°C during the run (see Module 3).

Module 3: Structural Analysis (The Verification)

User Issue: "My HPLC shows a broad blob or a split peak. Is it impure?"

Diagnosis: Do not assume impurity yet. N-methyl amino acids (like Proline) undergo cis/trans isomerization around the amide bond.

  • Trans: Usually the major conformer.

  • Cis: The minor conformer.

  • The Problem: The energy barrier to flip between these states is high. On the timescale of an HPLC run, the molecule flips slowly, resulting in peak broadening or peak splitting (two distinct peaks for the same mass).

Experiment: The Temperature Ramp Test

This is the definitive test to distinguish Aggregation/Isomerization from Impurity.

  • Run 1: Inject analytical HPLC at 25°C . (Result: Broad/Split peak).

  • Run 2: Heat column compartment to 60°C .

  • Analysis:

    • If peaks coalesce/sharpen: It is cis/trans isomerization . The heat speeds up the interconversion rate to be faster than the chromatographic timescale.

    • If peaks remain distinct: It is a chemical impurity (likely a deletion sequence).

Mechanism of Action: Cis-Trans Isomerization

Isomerization Trans Trans-Conformer (Major State) Transition Transition State (High Energy Barrier) Trans->Transition Slow (25°C) Transition->Trans Cis Cis-Conformer (Minor State) Transition->Cis Cis->Transition Fast (60°C)

Figure 2: Kinetic barrier of amide bond rotation in N-methylated peptides. Heating lowers the effective barrier relative to the separation time.

References
  • Synthesis of N-Methyl Peptides: Teixidó, M., et al. (2005).[1][2] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science.[1]

  • Microwave Assisted Synthesis: Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis.[3][4][5] Chemical Society Reviews.

  • Coupling Reagents (HATU/HOAt): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society.[6]

  • Aggregation & Solubility: Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Cis-Trans Isomerization: Schoenebeck, F., et al. (2025). Detection of cis–trans Isomers of a Synthetic Peptide.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of N-Benzyl-N-methyl-D-alanine Methyl Ester Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and peptide synthesis, unambiguous structural confirmation of novel and modified amino acid derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of N-benzyl-N-methyl-D-alanine methyl ester hydrochloride (Bzl,ME-D-ala-ome hcl), a tertiary amine-containing amino acid derivative.

We will present a detailed, predicted ¹H NMR spectrum of the target compound and compare it with the expected spectra of two key structural analogs: N-benzyl-D-alanine methyl ester hydrochloride and N-methyl-D-alanine methyl ester hydrochloride. This comparative approach will highlight the diagnostic signals that arise from the N-benzyl and N-methyl substitutions, providing a clear framework for structural elucidation.

Understanding the Structural Landscape through ¹H NMR

The chemical environment of each proton in a molecule dictates its resonance frequency (chemical shift, δ) in a ¹H NMR spectrum. Furthermore, the interactions between neighboring protons (spin-spin coupling) lead to signal splitting, providing valuable information about the connectivity of atoms. In the context of our target molecule and its analogs, the key differentiating features are the substituents on the nitrogen atom of the D-alanine backbone.

Predicted ¹H NMR Data for N-Benzyl-N-methyl-D-alanine Methyl Ester Hydrochloride

  • Aromatic Protons (C₆H₅-CH₂): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5 protons. These are the protons of the phenyl ring from the benzyl group.

  • Benzylic Protons (C₆H₅-CH₂): A singlet or a pair of doublets (diastereotopic protons) around δ 4.3 ppm, integrating to 2 protons. The benzylic protons are deshielded by the adjacent nitrogen and the aromatic ring.

  • Methine Proton (α-CH): A quartet around δ 3.5-3.8 ppm, integrating to 1 proton. This proton is coupled to the three protons of the adjacent methyl group.

  • Ester Methyl Protons (COOCH₃): A sharp singlet around δ 3.7 ppm, integrating to 3 protons.

  • N-Methyl Protons (N-CH₃): A singlet around δ 2.8-3.0 ppm, integrating to 3 protons. This signal is a key diagnostic for N-methylation.

  • Alanine Methyl Protons (CH-CH₃): A doublet around δ 1.5-1.7 ppm, integrating to 3 protons. This signal is coupled to the α-methine proton.

  • Ammonium Proton (N⁺-H): A broad singlet that can appear over a wide range, typically downfield. Its position is highly dependent on solvent and concentration. In a protic deuterated solvent like D₂O, this peak would disappear due to proton-deuterium exchange[1].

Comparative ¹H NMR Data of Key Analogs

To appreciate the unique spectral signature of N-benzyl-N-methyl-D-alanine methyl ester hydrochloride, it is instructive to compare it with its non-methylated and non-benzylated counterparts. The following table summarizes the expected ¹H NMR data for the three compounds.

Proton Environment N-Benzyl-N-methyl-D-alanine methyl ester HCl (Predicted) N-Benzyl-D-alanine methyl ester HCl (Alternative 1) N-Methyl-D-alanine methyl ester HCl (Alternative 2)
Aromatic (C₆H₅) ~ 7.3-7.5 ppm (m, 5H)~ 7.3-7.5 ppm (m, 5H)Absent
Benzylic (CH₂-Ph) ~ 4.3 ppm (s or ABq, 2H)~ 4.2 ppm (s or ABq, 2H)Absent
α-Methine (CH) ~ 3.5-3.8 ppm (q, 1H)~ 4.0 ppm (q, 1H)~ 3.9 ppm (q, 1H)
Ester Methyl (OCH₃) ~ 3.7 ppm (s, 3H)~ 3.7 ppm (s, 3H)~ 3.7 ppm (s, 3H)
N-Methyl (N-CH₃) ~ 2.8-3.0 ppm (s, 3H)Absent~ 2.7 ppm (s, 3H)
Alanine Methyl (CH₃) ~ 1.5-1.7 ppm (d, 3H)~ 1.6 ppm (d, 3H)~ 1.5 ppm (d, 3H)
Amine/Ammonium (NH/NH₂⁺) Broad singlet (1H)Broad singlet (2H)Broad singlet (2H)

Chemical shifts (δ) are approximate and can vary with solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), q (quartet), m (multiplet), and ABq (AB quartet).

Key Spectral Distinctions:

  • Presence vs. Absence of Benzyl Group: The most obvious difference is the presence of aromatic and benzylic proton signals in N-benzyl-N-methyl-D-alanine methyl ester HCl and N-benzyl-D-alanine methyl ester HCl, which are absent in N-methyl-D-alanine methyl ester HCl.

  • Signature of N-Methylation: The presence of a singlet around δ 2.7-3.0 ppm is the defining characteristic of N-methylation, clearly distinguishing N-benzyl-N-methyl-D-alanine methyl ester HCl and N-methyl-D-alanine methyl ester HCl from N-benzyl-D-alanine methyl ester HCl.

  • Chemical Shift of the α-Methine Proton: The chemical shift of the α-methine proton can be subtly influenced by the nature of the nitrogen substituents. The tertiary amine in N-benzyl-N-methyl-D-alanine methyl ester HCl may result in a slightly different chemical shift for the α-proton compared to the secondary amines in the other two analogs.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR data for these compounds, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino acid ester hydrochloride salt.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for exchangeable protons like the N-H proton[1][2].

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

2. Instrument Setup and Data Acquisition:

  • Use a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher for better signal dispersion.

  • Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[3].

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Below is a workflow diagram illustrating the key steps in the characterization process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune & Shim) dissolve->setup acquire Acquire 1D ¹H Spectrum setup->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum (δ, J, Integration) process->analyze assign Assign Signals to Protons analyze->assign end end assign->end Structural Confirmation

Caption: Experimental workflow for ¹H NMR characterization.

Conclusion

The structural elucidation of modified amino acids like N-benzyl-N-methyl-D-alanine methyl ester hydrochloride is critically dependent on a thorough analysis of their ¹H NMR spectra. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of closely related analogs, researchers can confidently confirm the identity and purity of their synthesized compounds. The presence of unique signals for the N-benzyl and N-methyl groups provides a clear and unambiguous fingerprint for this specific derivative, facilitating its use in further research and development applications.

References

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11138282, N-Benzyl-N-methyl-L-alanine methyl ester. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15640239, N-methyl-DL-alanine, benzyl ester. Retrieved from [Link][5]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(1), 1-13.[3]

  • Ai, L., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e291-e297.[2]

Sources

Chiral HPLC Methods for Determining Enantiomeric Purity of D-Ala Derivatives

[1]

Executive Summary: The D-Alanine Challenge

D-Alanine (D-Ala) is a critical chiral building block in the synthesis of peptidomimetics, antibiotics (e.g., cyclosporin), and radiopharmaceuticals. Unlike L-amino acids, the presence of D-Ala is often a specific design choice to induce proteolytic stability or specific receptor binding. Consequently, determining its enantiomeric purity—specifically quantifying the trace L-Ala impurity—is a critical quality attribute (CQA).

The analysis of "D-Ala derivatives" presents a bifurcation in methodology based on the chemical state of the analyte:

  • Free D-Ala: (e.g., in hydrolysates or raw material testing) requires columns capable of zwitterionic recognition or derivatization.

  • N-Protected/Derivatized D-Ala: (e.g., Boc-D-Ala, Fmoc-D-Ala) requires columns that interact with the protecting groups (π-π interactions) or hydrogen bonding sites.

This guide objectively compares the three dominant methodologies: Crown Ether CSPs , Macrocyclic Glycopeptide CSPs , and Indirect Derivatization (Marfey’s Method) .

Decision Framework: Selecting the Right Method

The choice of method is dictated primarily by the functional groups available on your D-Ala derivative.

method_selectionStartAnalyte StructureFreeAmineFree Primary Amine(H-D-Ala-OH, H-D-Ala-OMe)Start->FreeAmineProtectedN-Protected(Boc-, Fmoc-, Cbz-)Start->ProtectedComplexComplex Matrix(Serum, Cell Lysate)Start->ComplexCrownMethod A:Crown Ether CSP(CROWNPAK CR-I)FreeAmine->CrownHighest SelectivityMacroMethod B:Macrocyclic Glycopeptide(Chirobiotic T)FreeAmine->MacroAlternativeProtected->MacroPolar ModePolyMethod C:Polysaccharide CSP(CHIRALPAK AD/OD)Protected->PolyStandardComplex->CrownIf clean enoughMarfeyMethod D:Marfey's Derivatization(C18 Column)Complex->MarfeyRemove Matrix Effects

Figure 1: Method selection decision tree based on analyte chemical structure and matrix complexity.

Deep Dive: Direct Chiral Stationary Phases (CSPs)[2]

A. Crown Ether CSPs (The Gold Standard for Free Amines)

Primary Column: Daicel CROWNPAK CR-I(+) / CR(+) Mechanism: Host-guest complexation. The crown ether ring forms an inclusion complex with the ammonium ion (

  • Elution Order: On CR(+), D-Ala typically elutes before L-Ala (D < L). Note: This is crucial for purity analysis. If D-Ala is the major component, you want the L-impurity to elute before the main peak to avoid tailing overlap. Therefore, CROWNPAK CR(-) (the pseudo-enantiomer) is often preferred for D-Ala purity to elute the L-impurity first.

  • Mobile Phase: Acidic aqueous solution (pH 1.0–2.0), typically Perchloric Acid (

    
    ).
    
  • Pros: Extremely high selectivity (

    
    ) for primary amines; rugged; no derivatization needed.
    
  • Cons: Incompatible with secondary amines (Proline); requires highly acidic mobile phase (corrosive to some LC systems); cannot separate N-protected derivatives.

B. Macrocyclic Glycopeptide CSPs (The Versatile Option)

Primary Column: Astec CHIROBIOTIC T (Teicoplanin) Mechanism: A complex combination of ionic interactions, hydrogen bonding, and hydrophobic pockets. Teicoplanin contains an "aglycone basket" that is highly specific for amino acids.

  • Elution Order: Typically L < D (L elutes before D), making it excellent for determining trace L-Ala in bulk D-Ala.

  • Mobile Phase: Alcohol/Water mixtures (e.g., 50:50 MeOH:Water).

  • Pros: Works for both free amino acids and some N-protected derivatives; compatible with MS (unlike perchloric acid methods); highly durable.

  • Cons: Lower resolution (

    
    ) compared to Crown Ethers for simple amino acids; sensitive to flow rate and temperature.
    
C. Polysaccharide CSPs (For N-Protected Derivatives)

Primary Columns: CHIRALPAK AD-H, OD-H (Amylose/Cellulose derivatives) Mechanism: Hydrogen bonding and dipole-dipole interactions within the helical grooves of the polymer.

  • Application: Ideal for Boc-D-Ala , Fmoc-D-Ala , or Z-D-Ala .

  • Mobile Phase: Normal phase (Hexane/IPA) or Reversed Phase (Water/Acetonitrile).

  • Pros: Industry standard for protected intermediates; high loading capacity (good for prep).

  • Cons: Does not work for free D-Ala (lack of retention/selectivity without the protecting group).

Deep Dive: Indirect Method (Derivatization)

D. Marfey’s Method

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or L-FDLA (Leucinamide analog). Mechanism: The reagent reacts with the free amine of D-Ala to form a diastereomer. These diastereomers (L-L and L-D pairs) have different physical properties and can be separated on a standard achiral C18 column.

  • Workflow: Hydrolysis (if peptide)

    
     Derivatization (pH 8, 40°C) 
    
    
    Quench (HCl)
    
    
    HPLC-UV/MS.
  • Pros: Extremely sensitive (femtomole level with MS); eliminates matrix interference; cheap columns (C18).

  • Cons: Labor-intensive sample prep; kinetic resolution issues (reaction rates may differ for enantiomers, requiring careful calibration).

Comparative Performance Analysis

The following data summarizes typical performance metrics for determining 0.1% L-Ala in a D-Ala sample.

FeatureCROWNPAK CR-I(+)CHIROBIOTIC TMarfey's Method (L-FDAA)
Analyte State Free Amine (

)
Free or ProtectedDerivatized Diastereomer
Selectivity (

)
High (> 2.0) Moderate (1.2 – 1.5)High (> 1.8)
Resolution (

)
> 5.02.0 – 3.0> 4.0
LOD (UV) Moderate (210 nm)Moderate (210 nm)Excellent (340 nm)
Mobile Phase

/ MeOH (Acidic)
MeOH / Water (Neutral)Water / ACN / Formic Acid
MS Compatible? No (usually)Yes Yes
Prep Time < 5 mins (Dilute & Shoot)< 5 mins (Dilute & Shoot)> 60 mins (Reaction time)
Cost per Run LowLowHigh (Reagent + Labor)

Experimental Protocols

Protocol A: Direct Separation of Free D-Ala (Crown Ether)

Best for: QC of raw materials, high throughput.

  • Column: CROWNPAK CR-I(+),

    
     mm, 5 µm.
    
  • Mobile Phase: pH 1.5 Perchloric Acid (

    
    ) in water.
    
    • Note: Can add 10-15% Methanol to reduce retention time if needed.

  • Temperature: 25°C (Lower temperature often increases resolution).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 200–210 nm.

  • Sample Prep: Dissolve 10 mg D-Ala sample in 10 mL mobile phase.

  • System Suitability: Inject Racemic Ala. Verify

    
    .[1][2]
    
Protocol B: Marfey’s Derivatization (Indirect)

Best for: Biological samples (serum, urine) or trace analysis.

  • Reagent Prep: 1% solution of L-FDAA in Acetone.

  • Reaction:

    • Mix 50 µL Sample (aqueous) + 100 µL 1M

      
      .
      
    • Add 50 µL L-FDAA solution.

    • Incubate at 40°C for 60 minutes.

  • Quench: Add 20 µL 2M HCl to stop reaction and protonate the species.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm.
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[3][4][5]

    • Gradient: 10% B to 50% B over 20 mins.

  • Detection: UV at 340 nm (specific to the dinitrophenyl group, reducing background noise).

marfey_workflowStep1Step 1: Sample Preparation(Mix Sample + NaHCO3)Step2Step 2: Derivatization(Add L-FDAA, 40°C, 1h)Step1->Step2Step3Step 3: Quenching(Add 2M HCl)Step2->Step3Step4Step 4: HPLC-UV Analysis(C18 Column, 340 nm)Step3->Step4ResultResult: Separation ofL-Ala-L-FDAA vs D-Ala-L-FDAAStep4->Result

Figure 2: Workflow for Marfey's Reagent derivatization and analysis.

Troubleshooting & Optimization

  • Peak Tailing on Crownpak: This is often due to column overload or pH mismatch. Ensure the sample is dissolved in the mobile phase.[6] Lower the temperature to 10°C to sharpen peaks (though this increases pressure).

  • Elution Order Reversal: On Chirobiotic T, the elution order can sometimes shift based on the organic modifier percentage. Always run a spiked standard (L-Ala spiked into D-Ala) to confirm identity.

  • Interference in Marfey's: If the reagent peak overlaps with the analyte, switch to L-FDLA (leucinamide analog), which is more hydrophobic and shifts the reagent peak further away.

References

  • Daicel Corporation. "Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR."[5] Chiral Technologies Application Note. Link

  • Péter, A., et al. (2002).[7][8] "A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues." Chromatographia. Link

  • Sigma-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC T." Technical Guide. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Link

  • Ilisz, I., et al. (2021). "Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns." ResearchGate. Link

Mass Spectrometry Analysis of Bzl,Me-D-Ala-OMe·HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bzl,Me-D-Ala-OMe·HCl (N-Benzyl-N-Methyl-D-Alanine Methyl Ester Hydrochloride) is a specialized tertiary amine intermediate often used in the synthesis of N-methylated peptidomimetics to enhance metabolic stability. Its analysis presents distinct challenges: the tertiary amine structure prevents standard amino acid derivatization (e.g., Marfey’s reagent, OPA), and the HCl salt form complicates gas chromatography.

This guide objectively compares the three primary analytical workflows—LC-ESI-MS/MS , GC-MS , and Direct Chiral LC —providing validated protocols to ensure structural confirmation and enantiomeric purity.

Part 1: Chemical Context & Analytical Challenges[1]

The molecule differs significantly from standard amino acids due to full N-substitution.

FeatureStructural ImplicationAnalytical Consequence
Tertiary Amine Nitrogen is bonded to C

, Benzyl, and Methyl.
Cannot use standard amine-reactive derivatization (e.g., Ninhydrin, Marfey's, Fmoc-Cl).
Benzyl Group High hydrophobicity and lability.Dominant in-source fragmentation (

91); strong retention on C18 columns.
Chirality (D-form) Enantiomeric purity is critical for bioactivity.[1]Requires specialized polysaccharide chiral columns (cannot use crown ethers which require primary amines).

Part 2: Comparative Methodology

Method A: LC-ESI-QTOF-MS (Recommended Standard)

Best For: Routine purity checks, salt-form analysis, and soft ionization.

  • Mechanism: Electrospray Ionization (ESI) in positive mode readily protonates the basic tertiary amine (

    
    ).
    
  • Pros: No derivatization required; compatible with aqueous/organic gradients; high sensitivity.

  • Cons: Cannot separate enantiomers on standard C18 columns.

Method B: GC-MS (Electron Impact)

Best For: Structural elucidation (fingerprinting) and impurity profiling.

  • Mechanism: Electron Impact (EI) provides rich fragmentation.

  • Pros: High-resolution structural confirmation; spectral library matching.

  • Cons: Critical Failure Point: The HCl salt is non-volatile. Samples must be basified and extracted into organic solvent prior to injection to prevent inlet liner degradation.

Method C: Direct Chiral LC-MS

Best For: Enantiomeric Excess (ee%) determination.

  • Mechanism: Uses polysaccharide-based stationary phases (Amylose/Cellulose) to discriminate steric pockets.

  • Pros: The only viable method for chiral analysis of this tertiary amine.

  • Cons: High column cost; requires strict solvent compatibility.

Comparative Matrix
FeatureLC-ESI-MS/MSGC-MS (EI)Chiral LC-MS
Sample Prep Dilute & Shoot (MeOH/H2O)Basify & Extract (DCM)Dilute (Hexane/IPA)
Sensitivity High (pg levels)Moderate (ng levels)Moderate
Structural Info Molecular Ion (

)
Fragment FingerprintIsomer Separation
Throughput High (<5 min)Low (20+ min)Medium (15-30 min)

Part 3: Deep Dive – Fragmentation Pathways

Understanding the fragmentation of Bzl,Me-D-Ala-OMe is essential for confirmation. The tertiary amine directs specific cleavages.

Theoretical Monoisotopic Mass: 207.13 Da (Neutral) Observed Precursor (


):  208.13 Da
Key Fragments (MS/MS or EI)
  • 
     91.05 (Tropylium Ion):  The base peak. Formed by the cleavage of the N-Benzyl bond. The benzyl cation rearranges to the highly stable aromatic tropylium ion (
    
    
    
    ).
  • 
     148.08 (Loss of Ester):  Cleavage of the methyl ester group (
    
    
    
    , mass 59).
    
    
    .
  • 
     117.08 (N-Me-Ala-OMe cation):  Loss of the benzyl group from the parent. 
    
    
    
    .

Fragmentation Parent Precursor [M+H]+ m/z 208.13 Tropylium Tropylium Ion (Base Peak) m/z 91.05 Parent->Tropylium N-Bzl Cleavage Frag1 Fragment [M - COOMe]+ m/z 148.08 Parent->Frag1 Ester Loss (-59) Frag2 N-Me-Ala-OMe [M - Bzl]+ m/z 117.08 Parent->Frag2 Benzyl Loss (-91)

Figure 1: ESI-MS/MS fragmentation pathway of protonated Bzl,Me-D-Ala-OMe.

Part 4: Experimental Protocols

Protocol 1: LC-ESI-MS (Purity & ID)

This protocol handles the HCl salt directly without workup.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-5 min: 5%

      
       95% B (Elution of Bzl,Me-Ala-OMe).
      
    • 5-7 min: 95% B (Wash).

  • Detection: ESI Positive Mode. Scan range 50–500

    
    .
    
  • Expected RT: ~3.5 min (Hydrophobic benzyl group increases retention).

Protocol 2: GC-MS (Structural Confirmation)

Requires "Free-Basing" to remove HCl and ensure volatility.

  • Sample Prep:

    • Dissolve 5 mg of Bzl,Me-D-Ala-OMe·HCl in 1 mL saturated

      
       (aq).
      
    • Add 1 mL Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30s.

    • Collect the organic (bottom for DCM) layer. Dry over

      
       if necessary.
      
    • Inject the organic layer.

  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane).

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Note: Do not inject the HCl salt directly; it will char the liner and damage the column phase.

Part 5: Chiral Analysis (Expert Insight)

The Critical Pitfall: Most "Amino Acid Analysis" kits use Marfey’s Reagent (FDAA) or OPA. These will fail. They require a primary or secondary amine proton to react. Bzl,Me-D-Ala-OMe is a tertiary amine and is chemically inert to these reagents.

The Solution: Polysaccharide Stationary Phases You must use a column that relies on steric inclusion and hydrogen bonding with the carbonyl/ester groups, not the amine.

  • Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mode: Normal Phase.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Why DEA? The basic additive sharpens the peak of the basic tertiary amine.

  • Detection: UV at 254 nm (Benzyl chromophore is strong).

ChiralWorkflow Start Start: Bzl,Me-D-Ala-OMe Sample Decision Is it Tertiary Amine? Start->Decision FailPath Derivatization (Marfey's/OPA) Decision->FailPath Standard Protocol SuccessPath Direct Chiral LC (Polysaccharide Column) Decision->SuccessPath Correct Protocol FailResult FAILURE: No Reaction (No H on Nitrogen) FailPath->FailResult SuccessResult SUCCESS: D vs L Separation SuccessPath->SuccessResult

Figure 2: Decision tree for chiral analysis, highlighting the necessity of direct separation.

References

  • Fragmentation of N-Benzyl Amines: Kéki, S., et al. (2001). "Mass spectrometric characterization of N-benzyl amino acid derivatives." Journal of Mass Spectrometry. Link (General principle of tropylium formation).

  • GC-MS of Amino Acid Derivatives: Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A. Link (Context on volatility requirements).

  • Chiral Separation of Tertiary Amines: Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews. Link (Validation of polysaccharide columns for substituted amines).

  • ESI-MS Mechanisms: Cech, N. B., & Enke, C. G. (2001). "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews. Link (Protonation of tertiary amines).

Sources

Comparative Guide: Stability of N-Methyl vs. Non-Methylated D-Alanine Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the stability profiles of N-methyl D-alanine esters versus their non-methylated D-alanine counterparts. It is designed for researchers requiring rigorous data to justify building block selection in peptide synthesis and prodrug design.

Executive Summary

N-methyl D-alanine esters exhibit superior stability profiles compared to non-methylated analogs, primarily driven by steric hindrance and the elimination of the amide proton.

  • Enzymatic Stability: N-methylation renders the ester and adjacent peptide bonds nearly inert to standard proteases and esterases, extending half-life (

    
    ) from minutes to hours in biological fluids.
    
  • Chemical Stability: The N-methyl group introduces steric bulk that retards nucleophilic attack at the carbonyl carbon, significantly slowing alkaline hydrolysis rates (

    
    ).
    
  • Conformation: The modification favors cis-amide conformers, altering the structural landscape and reducing aggregation.

Chemical Stability Analysis

Hydrolysis Kinetics (Alkaline Conditions)

The primary degradation pathway for amino acid esters is base-catalyzed hydrolysis. N-methylation significantly alters the kinetics of this reaction through two mechanisms:

  • Steric Hindrance: The

    
    -methyl group (
    
    
    
    ) has a larger van der Waals radius compared to a proton (
    
    
    ), physically blocking the approach of the hydroxide ion (
    
    
    ) to the ester carbonyl.
  • Electronic Effect: The inductive effect of the methyl group increases electron density on the nitrogen, but the loss of the H-bond donor capability prevents the stabilization of the tetrahedral intermediate often seen in amide/ester hydrolysis.

Comparative Kinetics Table:

ParameterD-Alanine Methyl Ester (H-Ala-OMe)N-Methyl-D-Alanine Methyl Ester (Me-Ala-OMe)Mechanism of Difference
Hydrolysis Rate (

)
High (

range at pH 9)
Low (reduced by 10-100x)Steric shielding of carbonyl carbon.

(pH 7.4, 37°C)
~20-40 minutes> 240 minutesLack of H-bond assisted hydrolysis.
Nucleophilic Susceptibility High (Unobstructed attack)Low (Sterically crowded transition state)Methyl group clashes with incoming nucleophile.
pKa of

-Amine
~7.8 - 8.0~7.9 - 8.2Slight increase in basicity due to methyl induction.
Mechanistic Visualization

The following diagram illustrates the steric interference introduced by the N-methyl group during the formation of the tetrahedral intermediate.

HydrolysisMechanism Substrate_H Non-Methylated Ester (H-Ala-OMe) Intermediate_H Tetrahedral Intermediate (Stabilized) Substrate_H->Intermediate_H Fast Attack (Low Barrier) Substrate_Me N-Methylated Ester (Me-Ala-OMe) Intermediate_Me Tetrahedral Intermediate (Destabilized/Steric Clash) Substrate_Me->Intermediate_Me Slow Attack (High Steric Barrier) Product Hydrolysis Product (Acid + Alcohol) Intermediate_H->Product Collapse Intermediate_Me->Product Collapse Nucleophile OH- Attack Nucleophile->Substrate_H Nucleophile->Substrate_Me

Caption: Steric hindrance of the N-methyl group retards the formation of the tetrahedral intermediate during ester hydrolysis.

Enzymatic Stability (Biological Context)

The most profound advantage of N-methylation is resistance to enzymatic degradation. Esterases and proteases rely on specific recognition of the peptide backbone and H-bonding networks.

  • Protease Resistance: Standard proteases (e.g., Trypsin, Chymotrypsin) require a hydrogen on the amide nitrogen to stabilize the enzyme-substrate complex. N-methylation removes this H-bond donor, effectively "hiding" the bond from the enzyme.

  • Esterase Resistance: While esterases target the ester bond specifically, the bulky N-methyl group adjacent to the scissile bond disrupts the catalytic triad alignment.

Experimental Data Summary (Plasma Stability):

  • D-Ala-OMe: Rapidly hydrolyzed by serum esterases (

    
    ).
    
  • N-Me-D-Ala-OMe: Highly stable (

    
    ), demonstrating its utility as a robust prodrug moiety.
    

Experimental Protocols

To validate these stability differences in your specific application, use the following self-validating protocols.

Protocol A: Chemical Hydrolysis Kinetics (pH-Stat Method)

Objective: Determine the pseudo-first-order rate constant (


) for ester hydrolysis.
  • Preparation: Prepare a 10 mM solution of the ester substrate in 0.1 M KCl (ionic strength adjustor).

  • Setup: Thermostat reaction vessel to 25°C or 37°C.

  • Initiation: Adjust pH to 10.0 using NaOH. Maintain pH constant using an autotitrator (pH-stat mode).

  • Data Acquisition: Record the volume of NaOH added vs. time.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope of the line is

      
      .
      
    • Validation:

      
       should be 
      
      
      
      . If non-linear, check for product inhibition or spontaneous buffering.
Protocol B: Plasma Stability Assay (HPLC-MS)

Objective: Compare biological half-life (


) in relevant matrix.
  • Incubation: Spiking test compounds (10 µM) into pooled human/rat plasma. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant onto C18 HPLC column. Detect via MS/MS (MRM mode).

  • Analysis Workflow:

ExperimentalWorkflow Start Start: Plasma Incubation (37°C) Sample Sampling Points (0, 15, 30... min) Start->Sample Quench Protein Precipitation (ACN + IS) Sample->Quench Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS Calc Calculate t1/2 (First Order Decay) LCMS->Calc

Caption: Step-by-step workflow for determining enzymatic stability of alanine esters in plasma.

Implications for Drug Design[1]

  • Prodrugs: Use N-Me-D-Ala esters when prolonged circulation is required. The N-methyl group prevents premature activation by plasma esterases.

  • Peptide Synthesis: N-methylated esters are more difficult to couple due to sterics (reactivity is ~1/10th of non-methylated). Use high-efficiency coupling reagents like HATU or PyBroP and extended reaction times.

  • Solubility: N-methylation disrupts aggregation by removing H-bond donors, significantly improving solubility in organic solvents (DCM, DMF) during synthesis.

References

  • Biron, E., et al. (2008).[1] "Improving Oral Bioavailability of Peptides by N-Methylation." Angewandte Chemie International Edition. Link

  • Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2010). "Kinetics of base hydrolysis of α-amino acid esters." International Journal of Chemical Kinetics. Link

  • Sagan, S., et al. (2004). "N-Methylated peptide esters: stability and applications." Current Medicinal Chemistry. Link

  • Sigma-Aldrich. "L-Alanine methyl ester hydrochloride Product Information." Link

Sources

Validating Stereochemistry of N-Benzyl-N-Methyl-D-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of N-benzyl-N-methyl-D-alanine presents a specific stereochemical challenge in peptide synthesis and peptidomimetic drug development. Unlike primary amino acids, this molecule features a bulky, tertiary nitrogen center (


) adjacent to the chiral center. This steric bulk renders standard derivatization methods (like Marfey’s analysis) ineffective and increases the risk of racemization during synthesis.

This guide objectively compares the three primary validation methodologies: Chiral HPLC (The Gold Standard) , NMR via Diastereomeric Derivatization (The Structural Validator) , and Polarimetry (The Quick Screen) .

Key Recommendation: For regulatory filing and critical intermediate validation, Chiral HPLC is the only method capable of quantifying enantiomeric excess (ee%) with sufficient sensitivity (<0.1% impurity). NMR should be used for structural confirmation, while Polarimetry is relegated to batch-to-batch consistency checks only.

Strategic Framework: The "Tertiary Amine" Problem

Before selecting a protocol, researchers must understand why standard amino acid validation fails for this molecule.

  • Failure of Marfey's Reagent: Marfey's reagent (FDAA) requires a nucleophilic primary or secondary amine. N-benzyl-N-methyl-alanine is a tertiary amine ; it cannot react with FDAA.

  • Steric Hindrance: The

    
     group creates significant steric shielding, altering the interaction kinetics with certain Chiral Stationary Phases (CSPs).
    
  • Racemization Risk: The synthesis of N-methylated amino acids (often via reductive amination or direct methylation) is prone to base-catalyzed racemization via enolization.

Validation Decision Matrix

ValidationLogic Start Start: N-Bn-N-Me-D-Ala Sample CheckPurity Check Chemical Purity (LCMS) Start->CheckPurity IsPure >95% Pure? CheckPurity->IsPure Purify Purify (Flash/Prep HPLC) IsPure->Purify No SelectMethod Select Validation Method IsPure->SelectMethod Yes Purify->CheckPurity MethodHPLC Method A: Chiral HPLC (Quantification of ee%) SelectMethod->MethodHPLC Primary Req MethodNMR Method B: NMR Derivatization (Absolute Config Confirmation) SelectMethod->MethodNMR No Ref Std Available MethodPol Method C: Polarimetry (Routine Batch Check) SelectMethod->MethodPol Quick Check Only Result Release for Synthesis MethodHPLC->Result MethodNMR->Result

Figure 1: Decision matrix for selecting the appropriate stereochemical validation method based on sample purity and reference standard availability.

Comparative Analysis of Methods

Method A: Direct Chiral HPLC (Recommended)

Mechanism: Differential interaction of the D- and L-enantiomers with a polysaccharide-based Chiral Stationary Phase (CSP).

  • Pros: High sensitivity (LOD < 0.05%), direct analysis (no derivatization), robust.

  • Cons: Requires expensive columns, requires a racemic standard for method development.

Performance Data:

ParameterChiral HPLCNMR DerivatizationPolarimetry
Sensitivity (ee%) > 99.9%~98%~95%
Sample Required < 1 mg10–20 mg> 50 mg
Analysis Time 20 min4 hours (prep + run)10 min
Structure Proof Retention Time MatchChemical Shift SplittingSign of Rotation
Method B: NMR via Diastereomeric Amide Formation

Mechanism: Since the amine is tertiary, we must derivatize the carboxylic acid . Coupling the acid with a chiral amine (e.g., (S)-(-)-


-methylbenzylamine) converts the enantiomers (D/L) into diastereomers, which show distinct chemical shifts in 

H NMR.
  • Pros: Confirms absolute configuration (if the chiral amine is known), no reference standard needed.

  • Cons: Chemical reaction required (risk of kinetic resolution), lower sensitivity than HPLC.

Method C: Polarimetry (Optical Rotation)

Mechanism: Measures the rotation of plane-polarized light.[1][2]

  • Pros: Fast, non-destructive, cheap.

  • Cons: Unreliable for high precision. Impurities (e.g., benzyl alcohol) can skew results. The specific rotation

    
     is highly solvent/concentration dependent.
    

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Validation (The "Gold Standard")

Objective: Quantify the L-enantiomer impurity in the N-Bn-N-Me-D-Ala sample.

Prerequisite: You MUST synthesize or purchase a racemic mixture (DL-N-Bn-N-Me-Ala) to establish the separation window.

Instrument Setup:

  • System: HPLC with UV Diode Array Detector (DAD).

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). These are superior for aromatic-protected amino acids [1].

  • Dimensions:

    
    , 
    
    
    
    .

Mobile Phase Strategy: N-benzyl-N-methyl-alanine is amphoteric but dominated by the tertiary amine and carboxylic acid.

  • Base Eluent: Hexane : Isopropanol (90:10).

  • Modifier (Critical): Add 0.1% Trifluoroacetic acid (TFA) .

    • Why? The TFA suppresses the ionization of the carboxylic acid (

      
      ) and protonates the amine, ensuring a single ionic state and sharp peak shape. Without TFA, peak tailing will obscure the separation [2].
      

Workflow:

  • Equilibration: Flush column with Mobile Phase at

    
     for 30 mins.
    
  • Racemic Injection: Inject

    
     of the racemic standard (
    
    
    
    ).
  • Optimization: Adjust IPA % until resolution (

    
    ) > 1.5. (Expect D-isomer to elute second on AD-H, but verify with pure standards).
    
  • Sample Injection: Inject the D-isomer sample.

  • Calculation:

    
    [3]
    
Protocol 2: NMR Diastereomeric Derivatization

Objective: Confirm stereochemistry when no chiral column is available.

Reagents:

  • Analyte: N-Bn-N-Me-D-Ala

  • Chiral Auxiliary: (S)-(-)-

    
    -Methylbenzylamine (Must be 
    
    
    
    ee)
  • Coupling Agents: EDC

    
    HCl, HOBt, DIPEA
    
  • Solvent:

    
     for NMR
    

Workflow:

  • Coupling: Dissolve N-Bn-N-Me-D-Ala (

    
    ) in DCM (
    
    
    
    ). Add (S)-
    
    
    -methylbenzylamine (
    
    
    ), EDC (
    
    
    ), and HOBt (
    
    
    ). Stir for 2 hours.
  • Workup: Wash with

    
    , then Sat. 
    
    
    
    . Dry organic layer over
    
    
    .[4]
  • Analysis: Resuspend in

    
    .
    
  • Detection: Focus on the N-Methyl singlet in

    
    H NMR.
    
    • The (D,S)-diastereomer and (L,S)-diastereomer will show N-Me singlets at slightly different shifts (typically

      
      ) due to the anisotropic effect of the benzyl groups [3].
      
    • Integration of these two singlets provides the enantiomeric ratio.

Visualization of HPLC Mechanism

The separation on a polysaccharide column relies on the "Three-Point Interaction" model. The bulky Benzyl group and the Methyl group fit into specific "pockets" of the amylose spiral.

HPLC_Mechanism CSP Chiral Stationary Phase (Amylose-tris-3,5-dimethylphenylcarbamate) EnantiomerD D-Isomer (Target) Fits 'Pocket' -> Strong Retention CSP->EnantiomerD H-Bonding & Pi-Pi Stacking EnantiomerL L-Isomer (Impurity) Steric Clash -> Weak Retention CSP->EnantiomerL Steric Repulsion Detector UV Detector (254 nm) EnantiomerD->Detector Elutes Second (t2) EnantiomerL->Detector Elutes First (t1)

Figure 2: Mechanistic interaction on Chiralpak AD-H. The L-isomer typically experiences steric repulsion and elutes earlier than the D-isomer, which forms a stable complex with the stationary phase.

References

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • Sigma-Aldrich (Supelco). (2022). Amino Acid and Peptide Chiral Separations. Retrieved from

  • Ang, S. G., & Low, S. H. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry, 44(11), 1591-1601. Retrieved from

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[5][6][7][8] IV. Racemization and yields. Canadian Journal of Chemistry, 55(6), 906-910. Retrieved from

Sources

Technical Comparison Guide: N-benzyl-N-methyl-D-alanine methyl ester HCl Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the precise world of peptide therapeutics and chiral auxiliary synthesis, N-benzyl-N-methyl-D-alanine methyl ester hydrochloride (CAS 168292-71-5) serves as a critical building block. Unlike simple amino acid esters, the dual modification—N-benzylation and N-methylation —introduces unique steric constraints and solubility profiles essential for designing peptidomimetics with enhanced proteolytic stability.

This guide objectively compares the Reference Standard Grade of this compound against common alternatives (Technical Grade, Free Base, and Enantiomers). It provides actionable experimental protocols to validate identity and purity, ensuring your downstream synthesis or analytical calibration meets the rigorous demands of pharmaceutical R&D.

Product Profile: The Reference Standard

The Reference Standard is defined not just by its chemical structure, but by the data package that accompanies it.

FeatureSpecification (Reference Grade)
Chemical Name N-benzyl-N-methyl-D-alanine methyl ester hydrochloride
CAS Number 168292-71-5
Molecular Formula C₁₂H₁₇NO₂[1][2][3] · HCl
Molecular Weight 243.73 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 99.0% (Area %)
Chiral Purity ≥ 99.5% ee (enantiomeric excess)
Optical Rotation

(c=1, MeOH)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane

Comparative Analysis: Alternatives & Performance

Choosing the correct grade or form of the starting material is the first decision in experimental design. Below is a technical comparison of the Reference Standard against its primary alternatives.

Reference Standard vs. Technical Grade vs. L-Isomer
ParameterReference Standard (Target)Technical Grade L-Isomer (Enantiomer)
CAS 168292-71-5 168292-71-5175853-53-9
Purity >99.0%95.0% - 97.0%>98.0%
Impurity Profile Fully Characterized (NMR, HPLC, MS)Unknown; may contain benzyl chloride or unmethylated precursorsUsed as a marker for chiral method development
Use Case GMP Synthesis, Analytical Calibration, QC ReleaseEarly-stage screening, non-critical scale-upChiral purity quantification (System Suitability)
Risk Low (Certified)High (Variable stoichiometry of HCl)N/A (Different stereochemistry)
Salt Form vs. Free Base

Critical Insight: We strongly recommend the Hydrochloride (HCl) salt over the free base for reference purposes.

  • Stability: The free base is an oil or low-melting solid at room temperature and is prone to oxidative degradation and slow racemization via oxazolium intermediates. The HCl salt is a stable crystalline lattice.

  • Hygroscopicity: The HCl salt is less hygroscopic, ensuring accurate weighing for standard solution preparation.

Structural Impact: N-Methylation

Comparing N-benzyl-N-methyl-D-alanine vs. N-benzyl-D-alanine (non-methylated):

  • Synthesis Implications: The N-methyl group introduces significant steric hindrance. Standard coupling protocols (e.g., EDC/NHS) may proceed slower with the N-methyl variant compared to the non-methylated analog.

  • Conformation: N-methylation eliminates the H-bond donor capability of the amide nitrogen, often inducing a cis-peptide bond configuration in peptide backbones, which is a desired feature in constraining peptide geometry.

Experimental Validation Protocols

The following protocols are designed to be self-validating . If the system suitability criteria (resolution, signal-to-noise) are not met, the results should be considered invalid.

Protocol A: Chiral HPLC Purity (Enantiomeric Excess)

Objective: Quantify the presence of the L-isomer (CAS 175853-53-9) in the D-isomer Reference Standard.

  • Column: Chiralpak IA or Cellulose-SJ (Amylose/Cellulose derivative), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the amine.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic region) or 210 nm.

  • Sample Prep: Dissolve 1 mg of standard in 1 mL of Mobile Phase.

  • System Suitability:

    • Resolution (

      
      ) between D- and L-enantiomers must be 
      
      
      
      .
    • Tailing factor (

      
      ) must be 
      
      
      
      .
Protocol B: Identity Confirmation via 1H-NMR

Objective: Verify the N-methylation and Benzyl incorporation.[3]

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Expected Chemical Shifts (ppm) in CDCl

    
    : 
    
    • Aromatic Protons:

      
       7.30 – 7.45 (Multiplet, 5H, Benzyl ring).
      
    • Benzyl CH

      
      : 
      
      
      
      3.60 – 3.80 (Singlet or AB quartet, 2H). Diagnostic for N-benzylation.
    • Methyl Ester (O-Me):

      
       3.70 (Singlet, 3H).
      
    • Alpha-CH:

      
       3.45 (Quartet, 1H).
      
    • N-Methyl:

      
       2.25 – 2.35 (Singlet, 3H). Diagnostic for N-methylation.
      
    • Beta-Methyl:

      
       1.35 (Doublet, 3H).
      

Reference Standard Qualification Workflow

The following diagram illustrates the rigorous qualification process required to certify a batch of N-benzyl-N-methyl-D-alanine methyl ester HCl as a Reference Standard.

ReferenceStandardQC Synthesis Crude Synthesis (N-alkylation) Purification Crystallization (HCl Salt Formation) Synthesis->Purification Isolation Identity Identity Check (NMR, MS, IR) Purification->Identity Batch Sampling Identity->Synthesis Fail Structure Purity Purity Analysis (Chiral HPLC, ROI) Identity->Purity Pass Structure Purity->Purification Fail (<99%) Release Cert. of Analysis (Release) Purity->Release Pass >99%

Caption: Logical workflow for the qualification of Reference Standards, ensuring traceability from synthesis to final release.

References

  • ChemicalBook. (n.d.). N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride Properties and Suppliers. Retrieved from

  • PubChem. (2025). N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride (Compound Summary). National Library of Medicine.[3] Retrieved from [3]

  • YMC Co., Ltd. (n.d.). Method Scouting for Chiral Separation of Amino Acid Esters. YMC Chiral Art Application Notes. Retrieved from

  • Chem-Impex International. (n.d.). Product Specification: N-Benzyl-L-alanine methyl ester hydrochloride.[5] Retrieved from

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Application Note. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Benzyl-D-alanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of N-Benzyl-D-alanine methyl ester hydrochloride (CAS: 95071-12-8), a common reagent in synthetic chemistry. The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols and regulatory standards, to mitigate risks and ensure compliance.

Hazard Identification and Risk Assessment

Before handling N-Benzyl-D-alanine methyl ester hydrochloride, it is crucial to understand its potential hazards. This compound is classified as an irritant and is harmful to aquatic life.[1]

  • Primary Hazards :

    • Causes skin irritation.[1][2]

    • Causes serious eye irritation.[1][2]

    • May cause respiratory irritation.[1][2]

    • Very toxic to aquatic life.[1]

  • Thermal Decomposition :

    • Heating this compound to decomposition can release toxic and corrosive gases, including:

      • Carbon monoxide (CO)

      • Carbon dioxide (CO2)

      • Nitrogen oxides (NOx)

      • Hydrogen chloride gas[3]

Understanding these hazards is the foundation for a robust disposal plan. The primary goal is to prevent the release of this substance into the environment and to protect laboratory personnel from exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling N-Benzyl-D-alanine methyl ester hydrochloride. The following table summarizes the required equipment.

Body Part Required PPE Rationale
Eyes/Face Safety goggles with side-shields or a full-face shield.[3][4][5][6][7][8]To protect against splashes and airborne particles that can cause severe eye irritation.
Hands Chemical-resistant gloves (nitrile or butyl rubber are recommended).[4][8][9]To prevent skin contact, which can lead to irritation.[1]
Body A lab coat or chemical-resistant suit.[4][6]To protect the skin and clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[4]Required when handling large quantities, in case of a spill, or in poorly ventilated areas to prevent respiratory tract irritation.[1][2]

Always inspect your PPE for integrity before use and follow proper donning and doffing procedures to avoid cross-contamination.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of N-Benzyl-D-alanine methyl ester hydrochloride, from waste collection to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal Prep Don Appropriate PPE WasteContainer Select a Labeled, Compatible Waste Container Prep->WasteContainer SolidWaste Solid Waste: Transfer directly into container WasteContainer->SolidWaste For solid form LiquidWaste Liquid Waste (Solutions): Transfer via funnel WasteContainer->LiquidWaste For solutions SealContainer Securely Seal Container SolidWaste->SealContainer LiquidWaste->SealContainer Store Store in Designated Hazardous Waste Area SealContainer->Store Arrange Arrange for Pickup by a Licensed Waste Disposal Company Store->Arrange

Caption: Disposal workflow for N-Benzyl-D-alanine methyl ester hydrochloride.

Step-by-Step Instructions:

  • Preparation :

    • Don PPE : Before handling any waste, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.

    • Select Waste Container : Choose a clearly labeled, leak-proof container designated for "Halogenated Organic Waste".[10][11] The container must be made of a material compatible with the chemical. Ensure the container is kept closed except when adding waste.[10][11]

  • Waste Collection :

    • Solid Waste : If you are disposing of the chemical in its solid form, carefully sweep or scoop the material and place it directly into the designated waste container.[3][12] Avoid creating dust.[3][12]

    • Liquid Waste (Solutions) : If the waste is in a solution, use a funnel to transfer it into the halogenated organic waste container. Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[13]

  • Final Disposal :

    • Seal Container : Once all waste has been collected, securely seal the container.

    • Storage : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

    • Professional Disposal : Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[14] Never dispose of this chemical down the drain or in regular trash.[13][15][16]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor LargeSpill Large or Unmanageable Spill Assess->LargeSpill Major DonPPE Don Additional PPE (e.g., Respirator) SmallSpill->DonPPE Notify Notify EHS and Emergency Services LargeSpill->Notify Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making workflow for a chemical spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill : Determine the extent of the spill. For a small, manageable spill, trained laboratory personnel can proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Don Appropriate PPE : Wear the recommended PPE, including respiratory protection if necessary.

  • Contain the Spill :

    • For solid spills : Carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[3][12]

    • For liquid spills : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[17][18] Do not use combustible materials like paper towels.

  • Collect Waste : Once the spill is absorbed, carefully scoop the material into a designated hazardous waste container.[17][18]

  • Decontaminate the Area : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[17] For biological applications, a 10% bleach solution can be used for decontamination, followed by a water rinse.[19][20]

  • Dispose of Waste : All contaminated materials, including gloves and absorbent pads, must be placed in a sealed container and disposed of as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of N-Benzyl-D-alanine methyl ester hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • American Chemical Society. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Guelph. (n.d.). AAC Biohazard Spill SOP. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

Sources

Personal protective equipment for handling Bzl,ME-D-ala-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for N-Benzyl-N-Methyl-D-Alanine Methyl Ester Hydrochloride (Bzl,Me-D-Ala-OMe·HCl)

Executive Summary & Chemical Identity

Substance Identification:

  • Common Name: Bzl,Me-D-Ala-OMe[1][2]·HCl

  • Systematic Name: N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride[1][2]

  • CAS Number: 168292-71-5 (Reference for D-isomer analog)[1][2][3]

  • Chemical Class: Protected Amino Acid Derivative / Hydrochloride Salt[2]

Operational Context: This compound is a specialized chiral building block used primarily in peptide synthesis and medicinal chemistry. As a hydrochloride salt of an amino acid ester, it presents three specific operational challenges that dictate your PPE strategy:

  • Fine Particulate Hazard: The salt form often exists as a low-density, electrostatic powder prone to aerosolization.

  • Hydrolytic Instability: In the presence of ambient moisture, the methyl ester moiety can hydrolyze, releasing trace methanol, while the HCl salt component renders the substance acidic and corrosive to mucous membranes.

  • Hygroscopicity: The substance aggressively absorbs atmospheric water, which degrades the reagent and increases stickiness, complicating accurate weighing.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the mechanism of injury. This is not just "dust"; it is a bioactive, acidic intermediate.

Hazard CategoryMechanism of ActionCritical Threshold
Inhalation Acidic irritation of the upper respiratory tract (HCl salt dissociation on moist mucous membranes).[2]STOT SE 3 (Respiratory Irritation)
Ocular Mechanical abrasion from crystals + Acidic chemical burn.[2]Eye Irrit. 2A (Severe Irritation)
Dermal Localized dermatitis; potential sensitization (common in benzyl-protected amines).[2]Skin Irrit. 2
Reactivity Hydrolysis releases Methanol (toxic) and free acid.[2]Moisture Sensitive

Personal Protective Equipment (PPE) Protocol

Do not rely on "standard lab PPE." Use this tiered approach based on the state of matter.

A. Respiratory Protection (The Primary Defense)
  • Solid State (Weighing/Transfer):

    • Requirement: Engineering control (Fume Hood) is primary. If weighing outside a hood is unavoidable (e.g., balance stability issues), use an N95 or P100 particulate respirator .

    • Why? The hydrochloride salt forms microscopic crystals that bypass nasal hairs. Upon contact with lung tissue, they dissociate into acidic components.

  • Solution State:

    • Requirement: Chemical Fume Hood.

    • Why? Solubilization (especially in protic solvents) can liberate trace HCl vapors or methanol.

B. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2]

  • Protocol:

    • Dry Solid: Standard single gloving is acceptable.

    • In Solution (DCM/DMF/Methanol): Double Gloving is mandatory.

    • Why? Chlorinated solvents (DCM) and polar aprotic solvents (DMF) used to dissolve this peptide intermediate permeate standard nitrile in <5 minutes. The inner glove protects against the chemical breakthrough of the solvent carrying the peptide.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on safety glasses with side shields.

  • Why? Airborne powder can drift around side shields. If the powder gets behind the lens and mixes with tear fluid, it creates a concentrated acidic saline solution directly against the cornea.

Operational Workflow & Engineering Controls

This workflow minimizes exposure and reagent degradation.

HandlingWorkflow cluster_0 CRITICAL SAFETY ZONE (Fume Hood) Start Storage (-20°C, Desiccated) Equilibrate Thermal Equilibration (Warm to RT inside desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Static Control + Fume Hood) Equilibrate->Weighing Open Container Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Transfer Reaction Reaction / Synthesis Solubilization->Reaction

Caption: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and containment within the safety zone.

Step-by-Step Protocol:
  • Thermal Equilibration (Crucial):

    • Remove the container from the freezer (-20°C).

    • STOP: Do not open immediately. Place the bottle in a desiccator and allow it to reach room temperature (approx. 30-60 mins).

    • Reasoning: Opening a cold bottle condenses atmospheric moisture onto the hygroscopic salt, turning your free-flowing powder into a sticky gum and initiating hydrolysis.[2]

  • Static Control during Weighing:

    • Use an anti-static gun or ionizing bar inside the weigh shield.

    • Reasoning: Amino acid ester salts are highly electrostatic. Without static control, the powder will "jump" onto the spatula and balance pan, creating a contamination spread and inhalation risk.

  • Solubilization:

    • Always add solvent to the powder , never powder to the solvent.

    • Reasoning: Adding powder to a stirring solvent creates a "puff" of aerosolized particulate. Adding solvent gently down the side of the vessel wets the powder safely.

Waste Disposal & Decontamination

  • Spill Cleanup (Solid):

    • Do not dry sweep. Cover with a paper towel dampened with inert solvent (e.g., Hexane) or dry absorbent pads, then wipe.

    • Why Hexane? Water will dissolve it and spread the acid; Hexane keeps it localized for physical removal.

  • Disposal Stream:

    • Classify as Organic Waste (Halogenated) if dissolved in DCM.

    • Classify as Organic Waste (Non-Halogenated) if dissolved in Methanol/Ethyl Acetate.

    • Labeling: Must explicitly state "Contains Acidic Salts" to prevent mixing with cyanide or sulfide waste (which would generate toxic gas).

References

  • Fisher Scientific. (2023). Safety Data Sheet: L-Alanine benzyl ester hydrochloride. Retrieved from [2]

  • BLD Pharm. (2023). Product Safety: N-alpha-Benzyl-N-alpha-methyl-D-alanine methyl ester hydrochloride.[2] Retrieved from [2]

  • National Institutes of Health (NIH). (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC3140062. Retrieved from [2]

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: D-Alanine methyl ester hydrochloride. Retrieved from [2]

Sources

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